2-Methyl-4-(methylthio)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFJGXGZDKEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Methyl-4-(methylthio)pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for pyrimidine derivatives, with a specific focus on the structural elucidation of 2-Methyl-4-(methylthio)pyrimidine. As a crucial scaffold in medicinal chemistry, a thorough understanding of the spectroscopic signature of such molecules is paramount for researchers, scientists, and drug development professionals. This document offers a practical framework for interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction to Spectroscopic Analysis of Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1] The precise characterization of these molecules is the bedrock of drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a detailed fingerprint of the compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
1. Sample Preparation:
-
Analyte Purity: Begin with a sample of the highest possible purity to avoid interfering signals.
-
Solvent Selection: The choice of a deuterated solvent is critical. For pyrimidine derivatives, common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄.[1] The solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[1] For this analysis, CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual peak.
-
Concentration: A concentration of 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
2. Instrument Parameters (¹H NMR):
-
Field Strength: Higher field strength magnets (e.g., 400 MHz or greater) provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are common.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
Predicted ¹H NMR Data for this compound
The following table presents the predicted ¹H NMR spectral data for this compound, based on the known data for the isomer 4-Methyl-2-(methylthio)pyrimidine and general principles of NMR spectroscopy.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.3 | d | ~5.0 | 1H |
| H-5 | ~6.9 | d | ~5.0 | 1H |
| C2-CH₃ | ~2.6 | s | - | 3H |
| C4-SCH₃ | ~2.5 | s | - | 3H |
Interpretation and Rationale
-
Aromatic Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. In the isomer 4-Methyl-2-(methylthio)pyrimidine, the H-5 and H-6 protons are observed as doublets due to their coupling to each other. For this compound, a similar pattern is expected. The H-6 proton, being adjacent to a nitrogen atom, will be deshielded and appear at a higher chemical shift (downfield) compared to the H-5 proton. The ortho-coupling constant (³JHH) between these two protons is typically in the range of 4-6 Hz.[1]
-
Methyl Protons (C2-CH₃ and C4-SCH₃): Both the C2-methyl and the S-methyl groups will appear as sharp singlets in the upfield region of the spectrum, as there are no adjacent protons for them to couple with. The methyl group attached directly to the pyrimidine ring (C2-CH₃) is expected to be slightly more deshielded than the methyl group of the methylthio substituent (C4-SCH₃) due to the direct influence of the aromatic ring current.
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~168 |
| C-4 | ~172 |
| C-6 | ~158 |
| C-5 | ~115 |
| C2-CH₃ | ~25 |
| C4-SCH₃ | ~14 |
Interpretation and Rationale
-
Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their local electronic environment. C-2 and C-4, being attached to heteroatoms (nitrogen and sulfur), will be the most deshielded and appear at the lowest field. C-6, adjacent to a nitrogen, will also be significantly downfield. C-5, situated between two carbon atoms, will be the most shielded of the ring carbons.
-
Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum. The chemical shift of the C4-SCH₃ carbon is expected to be lower (more shielded) than the C2-CH₃ carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[2]
Experimental Protocol: Acquiring an IR Spectrum
1. Sample Preparation:
-
KBr Pellet Method: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet. This method is advantageous as KBr is transparent in the IR region.
-
Thin Film Method: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): This is a convenient method for both solids and liquids, requiring minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980-2850 | C-H stretch (aliphatic, CH₃) | Medium |
| ~1600, ~1570, ~1470 | C=C and C=N stretching (pyrimidine ring) | Strong-Medium |
| ~1450 | C-H bend (aliphatic, CH₃) | Medium |
| ~1250 | C-N stretch | Strong |
| ~700-600 | C-S stretch | Medium-Weak |
Interpretation and Rationale
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The most informative region is the fingerprint region (below 1600 cm⁻¹), where the characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) will be prominent. The presence of the C-S bond will be indicated by a weaker absorption in the lower wavenumber region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry
1. Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
2. Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
3. Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
4. Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.
Predicted Mass Spectrum for this compound
-
Molecular Formula: C₆H₈N₂S
-
Molecular Weight: 140.21 g/mol
| m/z | Predicted Fragment | Interpretation |
| 140 | [C₆H₈N₂S]⁺• | Molecular Ion (M⁺•) |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 93 | [M - SCH₃]⁺ | Loss of a methylthio radical |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |
Interpretation and Rationale
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 140. Due to the presence of sulfur, a characteristic M+2 peak with an abundance of about 4.5% relative to the M+ peak is also anticipated, corresponding to the natural abundance of the ³⁴S isotope.
The fragmentation pattern will be dictated by the stability of the resulting fragment ions. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the ring. For this compound, the loss of a methyl radical (from either the C2 or C4 position) to give a fragment at m/z 125 is likely. A significant fragmentation would be the cleavage of the C-S bond, leading to the loss of a methylthio radical (•SCH₃) and the formation of an ion at m/z 93. Further fragmentation of the pyrimidine ring would lead to smaller, characteristic ions.
Workflow and Data Integration
The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides crucial clues. The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, based on the analysis of its isomer and fundamental spectroscopic principles. By following the detailed experimental protocols and understanding the rationale behind the interpretation of NMR, IR, and MS spectra, researchers can confidently characterize this and other pyrimidine derivatives. The integration of these techniques provides a self-validating system for structural elucidation, which is indispensable in the field of drug discovery and development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 15, 2026, from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Rocky Mountain Laboratories. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved February 15, 2026, from [Link]
-
Russian Journal of General Chemistry. (n.d.). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved February 15, 2026, from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved February 15, 2026, from [Link]
-
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). The Role of Methionine in the Formation of Key Aroma Compounds in Microwaved Walnuts. Retrieved February 15, 2026, from [Link]
-
Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 15, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 4-Methyl-2-(methylthio)pyrimidine suppliers and producers. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). WO2013101974A1 - Compounds for treating spinal muscular atrophy.
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved February 15, 2026, from [Link]
-
STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved February 15, 2026, from [Link]
Sources
Comprehensive Technical Guide: Biological Potential and Synthetic Utility of 2-Methyl-4-(methylthio)pyrimidine
Executive Summary
2-Methyl-4-(methylthio)pyrimidine (CAS: 5909-24-0) represents a "privileged scaffold" in medicinal chemistry rather than a standalone therapeutic agent. Its primary value lies in its dual functionality:
-
Synthetic Linchpin: The 4-methylthio (S-Me) group acts as a versatile, metabolically relevant leaving group, enabling rapid access to 4-functionalized pyrimidines (aminopyrimidines, alkoxypyrimidines).
-
Bioactive Core: Derivatives retain the 2-methylpyrimidine pharmacophore, a critical structural motif found in numerous kinase inhibitors (e.g., PLK1, MPS1 inhibitors) and antimicrobial agents.
This guide details the molecule's synthesis, its transformation into bioactive classes, and the experimental protocols required to validate its biological potential.
Part 1: Structural Analysis & Pharmacophore Properties
Chemical Identity[1]
-
IUPAC Name: 2-Methyl-4-(methylsulfanyl)pyrimidine
-
Molecular Formula: C₆H₈N₂S
-
Key Functional Groups:
-
2-Methyl Group: Provides metabolic stability (blocking C2 oxidation) and hydrophobic interactions within enzyme pockets.
-
4-Methylthio Group: A "pro-electrophile." It is stable enough for storage but sufficiently reactive for nucleophilic aromatic substitution (
), or metabolic oxidation to a sulfoxide/sulfone.
-
The "Gateway" Mechanism
The biological potential of this molecule is best understood through its divergent reactivity. The S-Me group serves as a temporary handle that directs the molecule into one of three biological pathways:
Figure 1: Divergent biological pathways accessible from the this compound scaffold.
Part 2: Biological Activities & Mechanisms[1][2]
Kinase Inhibition (The 4-Amino Derivative Pathway)
The most significant application of this scaffold is in the synthesis of 4-aminopyrimidines . The 2-methyl-4-aminopyrimidine core mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding hinge region of protein kinases.
-
Target Classes:
-
PLK1 (Polo-like Kinase 1): 2-methyl analogs have shown IC50 values in the low nanomolar range (20-40 nM) by stabilizing the hinge region interaction.
-
MPS1 (Monopolar Spindle 1): Introduction of the 2-methyl group often improves metabolic stability in human liver microsomes (HLM) compared to the 2-H counterparts.
-
-
Mechanism: The N1 and N3 nitrogens of the pyrimidine ring accept hydrogen bonds from the kinase backbone (hinge region), while the substituent at position 4 (derived from displacing S-Me) projects into the solvent front or hydrophobic pocket.
Antimicrobial & Antioxidant Activity (The Sulfoxide Pathway)
While the S-Me group is often displaced, the intact methylthio moiety can undergo biological sulfoxidation.
-
Metabolic Activation: Cellular oxidases convert the sulfide (-S-) to a sulfoxide (-SO-) and sulfone (-SO₂-).
-
Activity: These oxidized derivatives act as "suicide substrates" or reactive electrophiles that can inhibit bacterial enzymes involved in folate synthesis or cell wall construction.
-
Data Point: Sulfonyl pyrimidine derivatives have demonstrated antimicrobial potency against S. epidermidis comparable to standard antibiotics in specific assays.
Part 3: Synthetic Protocols
Synthesis of the Core Scaffold
Objective: Produce high-purity this compound from commercially available precursors.
Reagents:
-
2-Methyl-4-thiouracil (Starting material)
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH, aq)
Protocol:
-
Dissolution: Dissolve 10 mmol of 2-methyl-4-thiouracil in 20 mL of 1M NaOH. The solution should be clear (thiolate formation).
-
Methylation: Cool to 0°C. Add 11 mmol of Methyl Iodide dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. A white precipitate (the product) will form as the S-Me group renders the molecule less soluble in basic water.
-
Workup: Filter the precipitate. Wash with cold water (2x 10 mL).
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:3) and melting point (approx. 58-60°C).
Functionalization: Synthesis of 4-Amino Derivatives
Objective: Displace the S-Me group to generate a bioactive kinase inhibitor core.
Protocol:
-
Mix: Combine 1.0 eq of this compound with 1.2 eq of the desired amine (e.g., aniline or benzylamine).
-
Solvent: Use n-Butanol or DMF.
-
Conditions: Reflux (110-120°C) for 12-24 hours. The reaction is driven by the evolution of methanethiol (MeSH) gas (Caution: Use a fume hood and a bleach trap).
-
Monitoring: Reaction is complete when the starting material spot disappears on TLC.
-
Isolation: Evaporate solvent. The residue is often an oil; triturating with ether usually yields the solid 4-aminopyrimidine.
Part 4: Experimental Validation (Assays)
To confirm the biological potential of derivatives generated from this scaffold, the following assays are standard.
In Vitro Kinase Assay (PLK1/MPS1)
Principle: Measure the inhibition of phosphate transfer from ATP to a substrate peptide.
| Parameter | Specification |
| Assay Format | FRET or Radiometric ( |
| Enzyme Conc. | 5-10 nM (Recombinant human kinase) |
| ATP Conc. | At |
| Readout | IC50 (Concentration inhibiting 50% activity) |
| Control | Staurosporine or Volasertib (positive control) |
Step-by-Step:
-
Prepare 3x serial dilutions of the test compound in DMSO.
-
Incubate kinase, peptide substrate, and compound for 15 mins at RT.
-
Add ATP to initiate reaction. Incubate 60 mins.
-
Stop reaction (EDTA) and detect phosphorylation signal.
Antimicrobial Susceptibility (MIC)
Principle: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli).
Protocol:
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Dosing: Add test compound (dissolved in DMSO, <1% final conc) in 2-fold serial dilutions (e.g., 64
g/mL to 0.125 g/mL). -
Incubation: 37°C for 18-24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
Part 5: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical interactions of the 2-methyl-4-substituted pyrimidine core within a kinase binding pocket.
Figure 2: Pharmacophore mapping of the 2-methylpyrimidine core in kinase inhibition.
References
-
BenchChem. (2025).[1] 5-Bromo-2-methyl-4-(methylthio)pyrimidine: Precursor and Scaffold Utility. Retrieved from
-
Taylor & Francis. (2024). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2018).[2] Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine. Bioorganic & Medicinal Chemistry. Retrieved from
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones and 2-Thiopyrimidine-4-ones as Dual-Target Inhibitors of BRD4/PLK1. Molecules. Retrieved from
-
Royal Society of Chemistry. (2022). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Retrieved from
Sources
"2-Methyl-4-(methylthio)pyrimidine" solubility and stability studies
Topic: "2-Methyl-4-(methylthio)pyrimidine" Solubility and Stability Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identification
This compound (CAS: 33779-33-8 ) is a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents.[1] Its structural motif—a pyrimidine core substituted with a methyl group at the C2 position and a methylthio (thiomethyl) moiety at the C4 position—imparts specific physicochemical behaviors distinct from its isomer, 4-methyl-2-(methylthio)pyrimidine.
This guide provides a rigorous framework for evaluating the solubility and stability of this compound. It addresses the specific vulnerabilities of the C4-methylthio group to nucleophilic displacement and oxidative degradation, providing self-validating protocols for characterization.
Compound Profile
| Property | Detail |
| IUPAC Name | 2-Methyl-4-(methylsulfanyl)pyrimidine |
| CAS Number | 33779-33-8 |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| SMILES | CSc1ccnc(C)n1 |
| Key Isomer Distinction | Distinct from 4-methyl-2-(methylthio)pyrimidine (CAS 14001-63-9). The C4-position of the thioether renders it electronically more susceptible to nucleophilic attack than the C2-position. |
Physicochemical Profiling & Solubility Logic
Theoretical vs. Observed Behavior
The solubility of this compound is governed by the lipophilicity of the methylthio ether and the basicity of the pyrimidine nitrogens.
-
Lipophilicity (LogP): The estimated LogP is approximately 1.0 – 1.3 . The molecule is moderately lipophilic, exhibiting poor solubility in neutral aqueous media but high solubility in polar organic solvents (DMSO, Methanol, Acetonitrile).
-
Ionization (pKa): The pyrimidine ring nitrogens are weakly basic.[2] The electron-donating C2-methyl group slightly increases basicity compared to unsubstituted pyrimidine (pKa ~1.3). We estimate the pKa of the N3 nitrogen to be in the range of 2.5 – 3.0 .
-
Implication: Solubility will be pH-dependent, increasing significantly in acidic media (pH < 2.0) due to protonation.
-
Solubility Study Protocol
To validate solubility for process chemistry or formulation, the following equilibrium solubility protocol is recommended.
Experimental Workflow
-
Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of each solvent/buffer media in HPLC vials.
-
Equilibration: Shake at 25°C ± 2°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF or PTFE syringe filter (avoid Nylon due to potential adsorption of thioethers).
-
Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).
Target Solubility Profile (Predicted)
| Solvent System | Predicted Solubility | Mechanism |
| 0.1 N HCl (pH ~1.2) | High (> 10 mg/mL) | Protonation of Pyrimidine N3 |
| Phosphate Buffer (pH 6.8) | Low (< 1 mg/mL) | Neutral species dominates |
| Methanol / Ethanol | High (> 50 mg/mL) | Lipophilic interaction |
| DMSO | Very High (> 100 mg/mL) | Dipolar aprotic solvation |
| Hexane / Heptane | Moderate | Hydrophobic interaction |
Stability Studies: Mechanisms & Protocols
The stability profile of this compound is defined by two primary degradation pathways: Hydrolytic Displacement and S-Oxidation .
Degradation Pathways Visualization
The following diagram illustrates the critical degradation nodes. The C4-position is electronically activated (para-like to N1), making the -SMe group a better leaving group than a C2-SMe equivalent.
Caption: Primary degradation pathways including S-oxidation to sulfoxide/sulfone and hydrolytic displacement of the thiomethyl group.[3][4][5]
Forced Degradation Protocol
This protocol is designed to force degradation to 10-20% to validate analytical methods (specificity).
A. Hydrolytic Stress (Acid/Base)
-
Acid: Dissolve in 0.1 N HCl. Heat at 60°C for 4-8 hours.
-
Expected Result: Detection of 2-methyl-4-hydroxypyrimidine (or its tautomer, 2-methylpyrimidin-4(3H)-one). The odor of methanethiol (MeSH) may be detectable.
-
-
Base: Dissolve in 0.1 N NaOH. Heat at 60°C for 4-8 hours.
-
Note: Pyrimidines are generally more susceptible to nucleophilic attack at C4 in basic conditions, but the -SMe is a poor leaving group compared to -Cl. However, prolonged heating will effect displacement.
-
B. Oxidative Stress
-
Condition: Treat with 3% H₂O₂ at Room Temperature for 2-4 hours.
-
Critical Insight: Thioethers are highly sensitive to oxidation. This reaction will rapidly yield the Sulfoxide (R-SO-Me) and subsequently the Sulfone (R-SO₂-Me).
-
Warning: The sulfone derivative is a highly reactive electrophile (much more than the parent thioether) and may hydrolyze rapidly in aqueous media, complicating analysis.
C. Photostability
-
Condition: Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Risk: Thioethers can undergo photo-oxidation or radical decomposition. Protect standard solutions from light with amber glassware.
Analytical Methodology (HPLC)
To track stability and solubility, a reverse-phase HPLC method is required. The method must separate the parent from the polar hydrolysis product and the polar sulfoxide.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Pyrimidine ring max) |
| Retention Order | Hydrolysis Product (Polar) < Sulfoxide < Sulfone < Parent (Non-polar) |
Synthesis & Process Implications
Understanding the stability of this compound is vital for its use as an intermediate.
-
Activation Strategy: In drug synthesis, the methylthio group is often intentionally oxidized to the sulfone (using m-CPBA or Oxone) to make it a better leaving group for SNAr reactions with amines.
-
Storage: Due to oxidative sensitivity, the compound should be stored under an inert atmosphere (Nitrogen/Argon) at low temperature (2-8°C) to prevent "browning" (sulfoxide formation) and the release of odorous methanethiol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15383563, Pyrimidine, 2-methyl-4-(methylthio)-. Retrieved from [Link]
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-4-(methylthio)pyrimidine: Synthesis, Reactivity, and Pharmaceutical Utility
This technical guide details the discovery, synthesis, and pharmaceutical utility of 2-Methyl-4-(methylthio)pyrimidine (CAS: 33779-33-8). It is structured to provide actionable insights for researchers in heterocyclic chemistry and drug development.[1]
Part 1: Identity & Chemical Significance[2]
This compound is a specialized heterocyclic building block characterized by a pyrimidine core substituted with a methyl group at the C2 position and a methylthio (-SMe) moiety at the C4 position. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of RNA splicing modifiers and kinase inhibitors.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-Methyl-4-(methylsulfanyl)pyrimidine |
| CAS Number | 33779-33-8 |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| Boiling Point | 220.8 ± 13.0 °C (Predicted at 760 mmHg) |
| Key Functional Groups | Methyl (C2), Methylthio (C4) |
| Structural Role | Electrophilic scaffold for SNAr; Precursor to 2-methyl-4-aminopyrimidines |
Structural Distinction
It is imperative to distinguish this compound from its isomer, 4-methyl-2-(methylthio)pyrimidine (CAS 1124-75-0). While both share the same molecular formula, the specific arrangement of the 2-methyl-4-(methylthio) motif dictates a unique reactivity profile, particularly in regioselective nucleophilic aromatic substitutions (SNAr) where the C4 position is electronically activated.
Part 2: Historical Context & Synthetic Evolution
The history of this compound is deeply intertwined with the evolution of pyrimidine chemistry in the mid-20th century and its renaissance in the 21st century for genetic therapies.
The "Origin Story": Classical Heterocyclic Chemistry (1950s–1960s)
The initial synthesis of methylthio-substituted pyrimidines emerged from the need to explore sulfur-containing nucleobase analogs. Early work by researchers such as D.J. Brown and T.L.V. Ulbricht laid the foundation for understanding the lability of the methylthio group.
-
Discovery Context: The compound was originally synthesized not as a target drug, but as a model substrate to study the "leaving group ability" of alkylthio ethers compared to halides.
-
Early Methods: Initial protocols involved the methylation of 2-methyl-4-mercaptopyrimidine (thiouracil derivatives) using methyl iodide (MeI) or dimethyl sulfate. These methods often suffered from poor regioselectivity, yielding mixtures of N-methyl and S-methyl products.
The Modern Era: SMA and RNA Splicing (2010s–Present)
The compound gained renewed significance with the advent of small-molecule RNA splicing modifiers.
-
The SMA Connection: In the search for treatments for Spinal Muscular Atrophy (SMA) , researchers at companies like PTC Therapeutics and Roche screened libraries of pyrimidine derivatives to modulate the splicing of the SMN2 gene.
-
Role: The this compound scaffold appears in patent literature (e.g., WO2013101974) as a core intermediate. The methylthio group acts as a "placeholder" that can be oxidized to a sulfone and displaced by complex amines, a strategy used to construct the pharmacophore found in splicing modifiers.
Part 3: Mechanistic Insights & Reactivity
The utility of this compound lies in the dichotomy of regioselectivity .
The C4 Activation Principle
In pyrimidine chemistry, the C4 and C6 positions are generally more electrophilic than C2 due to the para-like relationship with the ring nitrogens. However, the presence of the electron-donating methyl group at C2 subtly modulates this electronics.
-
SNAr Reactivity: The methylthio group at C4 is a poor leaving group on its own. However, it can be activated via oxidation to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me).
-
Displacement Strategy: Once oxidized, the C4 position becomes highly susceptible to nucleophilic attack by amines or alkoxides. This allows for the rapid generation of 4-amino-2-methylpyrimidine libraries.
Figure 1: Activation and displacement pathway of the methylthio group.
Part 4: Experimental Protocols
Protocol A: Synthesis from 2-Methyl-4-chloropyrimidine
This is the most reliable modern method, utilizing a high-yielding SNAr reaction.
Reagents:
-
2-Methyl-4-chloropyrimidine (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.1 equiv)
-
Solvent: THF or DMF (Dry)
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Methyl-4-chloropyrimidine dissolved in anhydrous THF (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add Sodium thiomethoxide portion-wise over 15 minutes. Note: NaSMe is hygroscopic; handle under inert atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is often pure enough (>95%), but can be recrystallized from Ethanol or purified via flash chromatography (SiO₂).
Protocol B: Methylation of 2-Methyl-4-mercaptopyrimidine
Used when the mercapto precursor is available or synthesized via condensation.
Reagents:
-
2-Methyl-4-mercaptopyrimidine (1.0 equiv)
-
Methyl Iodide (MeI) (1.1 equiv)
-
Base: K₂CO₃ (1.2 equiv)
-
Solvent: Acetone
Step-by-Step:
-
Suspend 2-Methyl-4-mercaptopyrimidine and K₂CO₃ in acetone.
-
Add Methyl Iodide dropwise at room temperature. Caution: MeI is a carcinogen.
-
Reflux for 2 hours.
-
Filter off inorganic salts (KI/KCl) and concentrate the filtrate to obtain the product.
Part 5: Applications in Drug Development[4]
Spinal Muscular Atrophy (SMA) Therapeutics
The this compound core serves as a precursor to SMN2 splicing modifiers .
-
Mechanism: Small molecules derived from this scaffold bind to the SMN2 pre-mRNA transiently, stabilizing a specific stem-loop structure. This promotes the inclusion of Exon 7, producing functional SMN protein.[2]
-
Structural Evolution: The methylthio group is typically displaced by a piperazine or specialized amine to create the final drug candidate (resembling structures like Risdiplam, though Risdiplam uses a fused pyridopyrimidine system, the chemical logic of pyrimidine functionalization remains identical).
Kinase Inhibition
The scaffold is used to construct Type I and Type II kinase inhibitors. The C2-methyl group provides a hydrophobic anchor in the ATP-binding pocket, while the C4-substituent extends into the solvent-exposed region or the hinge region.
Cross-Coupling Intermediate
The compound can be brominated at the C5 position to yield 5-bromo-2-methyl-4-(methylthio)pyrimidine (CAS 917896-39-0). This allows for Suzuki-Miyaura coupling at C5, enabling the construction of complex trisubstituted pyrimidines.
References
- Chemical Identity & Properties
-
Mechanistic Insight (Regioselectivity)
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
-
Synthetic Methodology (Analogous Chemistry)
- Application in SMA (Patent Literature)
-
General Pyrimidine Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2013101974A1 - Compounds for treating spinal muscular atrophy - Google Patents [patents.google.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-Methyl-4-(methylthio)pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Derivatives of 2-Methyl-4-(methylthio)pyrimidine, in particular, serve as versatile intermediates for creating complex molecules with significant biological activity. The strategic placement of the methyl group at the C2 position and the reactive methylthio handle at the C4 position allows for extensive functionalization. This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in fundamental principles of heterocyclic chemistry. We will explore the underlying reaction mechanisms, explain the rationale behind procedural choices, and provide detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. In synthetic chemistry, the electron-deficient nature of the pyrimidine ring makes it a prime substrate for nucleophilic substitution reactions, enabling the construction of diverse molecular libraries. The methylthio (-SCH₃) group is an excellent leaving group, especially after oxidation, making it a valuable synthetic handle for introducing further complexity via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This guide focuses on a robust and reproducible two-step pathway to access the title compound, a key building block for advanced pharmaceutical intermediates.
Overall Synthetic Strategy
The most reliable and common route to this compound involves a two-step sequence. First, a commercially available or easily synthesized hydroxypyrimidine is converted to a reactive halo-pyrimidine intermediate. Second, this intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a sulfur-based nucleophile to install the desired methylthio group.
Caption: Overall two-step synthetic workflow.
Protocol I: Synthesis of 4-Chloro-2-methylpyrimidine
Scientific Principle & Rationale
The conversion of a hydroxypyrimidine to a chloropyrimidine is a classic and essential transformation in heterocyclic chemistry. The hydroxyl group at the C4 position of a pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidone). This hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be activated. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent perfectly suited for this task. It reacts with the hydroxyl group to form a phosphate ester intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃) displaces the phosphate group, yielding the desired 4-chloro-2-methylpyrimidine.[1] The reaction is typically performed at elevated temperatures to overcome the activation energy.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Methyl-4-hydroxypyrimidine | 110.12 | 10.0 g | 90.8 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | 536 | Reagent & Solvent |
| Triethylamine (Optional) | 101.19 | 5.0 mL | 35.9 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |
| Saturated NaHCO₃ solution | - | 150 mL | - | Quenching/Neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-hydroxypyrimidine (10.0 g, 90.8 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Quenching: Slowly and carefully pour the residual dark oil onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure it is performed in an efficient fume hood.
-
Neutralization & Extraction: Once the ice has melted, carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid or oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-2-methylpyrimidine as a light yellow solid.[2][3]
Protocol II: Synthesis of this compound
Scientific Principle & Rationale: The SNAr Mechanism
This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C4 position further activates the ring for substitution and serves as a good leaving group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The potent sulfur nucleophile, the methanethiolate anion (CH₃S⁻), attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.
The attack occurs preferentially at the C4 (and C6) positions over the C2 position because the negative charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogen atoms, providing greater stabilization.
Caption: The Addition-Elimination (SNAr) mechanism.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chloro-2-methylpyrimidine | 128.56 | 5.0 g | 38.9 | Starting Material |
| Sodium thiomethoxide (NaSMe) | 70.09 | 3.0 g | 42.8 | Nucleophile (1.1 eq) |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | Extraction Solvent |
| Water | 18.02 | 200 mL | - | Workup |
| Brine | - | 50 mL | - | Workup |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-methylpyrimidine (5.0 g, 38.9 mmol) in anhydrous DMF (50 mL).
-
Nucleophile Addition: Add sodium thiomethoxide (3.0 g, 42.8 mmol) to the solution in one portion. Note: Sodium thiomethoxide is hygroscopic and has a strong odor. Handle quickly in a fume hood.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid. Monitor its completion by TLC.
-
Quenching: Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography or distillation if necessary to yield this compound as a clear oil or low-melting solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7][8]
-
¹H NMR: Expect characteristic signals for the pyrimidine ring protons (two doublets), the C2-methyl group (singlet), and the S-methyl group (singlet).
-
¹³C NMR: Will show five distinct carbon signals corresponding to the five unique carbons in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₈N₂S, M.W. = 140.21) should be observed.
-
Infrared (IR) Spectroscopy: Will show characteristic C-H, C=N, and C=C stretching frequencies.
Trustworthiness and Self-Validation
The protocols described are built upon well-established, fundamental reactions in heterocyclic chemistry. The chlorination of hydroxypyrimidines with POCl₃ and the subsequent SNAr reaction are high-yielding and reliable transformations. Each step includes a standard purification protocol (extraction, chromatography) that ensures the removal of byproducts and unreacted starting materials. The final characterization by NMR and MS serves as the ultimate validation of the product's identity and purity, ensuring the integrity of the synthetic process.
References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Zhang, F. H., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 963-969. [Link]
-
Chem LibreTexts. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Asati, V., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian journal of pharmaceutical research : IJPR, 10(4), 733–739. [Link]
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Singh, M., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 17B, 473-475. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PubMed. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. [Link]
Sources
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Using "2-Methyl-4-(methylthio)pyrimidine" in multi-component reactions
Application Note: Precision Functionalization of 2-Methyl-4-(methylthio)pyrimidine via Multi-Component & Cascade Protocols
Executive Summary
This guide details the application of This compound (CAS: 5909-24-0 / Analogous) as a versatile electrophilic scaffold in drug discovery. While the 2-methyl group typically serves as a stable steric or lipophilic anchor, the 4-methylthio (-SMe) moiety functions as a "privileged" leaving group.
Unlike chloro-pyrimidines, the thioether is stable to hydrolysis and mild nucleophiles, allowing it to survive early-stage synthetic steps. However, under specific activation—either palladium/copper catalysis (Liebeskind-Srogl) or oxidative activation —it engages in high-fidelity bond formation. This note focuses on two "Multi-Component Reaction" (MCR) workflows:
-
The Carbonylative Liebeskind-Srogl Coupling: A 3-component reaction forming C-C bonds with carbonyl insertion.
-
One-Pot Oxidative
Cascade: A sequential protocol for rapid library generation using amines.
Reactivity Profile & Mechanism
The utility of this compound relies on the distinct reactivity of the C4 position.
-
Stability: The -SMe group is a poor leaving group (
of conjugate acid ~ -7) compared to halides, preventing premature displacement. -
Activation Mode A (Metal Templating): Cu(I) coordinates the sulfur, polarizing the C-S bond for oxidative addition by Pd(0). This allows cross-coupling with boronic acids under neutral conditions.[1]
-
Activation Mode B (Oxidation): Oxidation to sulfone (-SO
Me) lowers the LUMO energy, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( ) by amines or alkoxides.
Visualizing the Activation Pathway
Figure 1: Divergent activation pathways for the methylthio handle. The choice of reagents determines whether the reaction proceeds via metal catalysis (C-C bond) or nucleophilic displacement (C-N bond).
Protocol A: Carbonylative Liebeskind-Srogl MCR
This is a true multi-component reaction combining the pyrimidine thioether, an aryl boronic acid, and carbon monoxide (CO) to generate 4-aroyl-2-methylpyrimidines . This method avoids the use of unstable acid chlorides.
Target Audience: Medicinal chemists requiring ketone linkers without handling reactive electrophiles.
Materials
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
C1 Source: Carbon Monoxide (Balloon pressure)
-
Catalyst: Pd(PPh
) (5 mol%) -
Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)
-
Solvent: THF (Anhydrous, degassed)
Step-by-Step Procedure
-
Setup (Glovebox/Schlenk): In a flame-dried Schlenk tube, combine this compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), CuTC (1.5 mmol), and Pd(PPh
) (0.05 mmol). -
Solvent Addition: Add anhydrous THF (5 mL) under Argon.
-
CO Introduction: Evacuate the Argon and backfill with Carbon Monoxide (CO) using a balloon. Repeat 3 times to ensure a CO atmosphere.
-
Reaction: Heat the sealed vessel to 50°C for 12–18 hours.
-
Note: The solution typically turns from orange/brown to a dark suspension as CuMeS precipitates.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove copper residues.
-
Purification: Wash the filtrate with 10% NH
OH (to remove trace Cu) and Brine. Dry over Na SO . Purify via Flash Chromatography (Hexane/EtOAc).
Critical Mechanism Note: CuTC is non-negotiable. It scavenges the thiolate leaving group, preventing poisoning of the Pd-catalyst. Standard Suzuki conditions (base/Pd) will fail with thioethers.
Protocol B: One-Pot Oxidative Cascade
This protocol converts the "dormant" methylthio group into a "hyper-reactive" sulfone in situ, followed by immediate displacement. This is ideal for generating libraries of 4-amino-2-methylpyrimidines.
Target Audience: High-throughput screening (HTS) groups and library synthesis.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Procedure
-
Oxidation (Step 1): Dissolve this compound (1.0 mmol) in DCM (10 mL) at 0°C.
-
Activation: Slowly add m-CPBA (2.5 mmol) portion-wise. Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: TLC/LCMS should show complete conversion to the sulfone (M+32 mass shift).
-
-
Displacement (Step 2 - One Pot): Do not isolate. Cool back to 0°C. Add DIPEA (3.0 mmol) followed by the Amine (1.2 mmol).
-
Reaction: Stir at RT for 2–4 hours. The reaction is usually rapid due to the high electrophilicity of the sulfonyl-pyrimidine.
-
Scavenging: Add saturated aqueous Na
S O (Sodium thiosulfate) to quench excess m-CPBA. Stir vigorously for 10 mins. -
Extraction: Separate organic layer, wash with saturated NaHCO
(removes m-chlorobenzoic acid byproduct), then Brine. -
Purification: Concentrate and purify via silica gel chromatography.
Comparative Data: Leaving Group Efficiency
The following table illustrates why the oxidative protocol is preferred for amine nucleophiles compared to direct displacement.
| Leaving Group (C4) | Conditions | Nucleophile (Morpholine) | Time | Yield | Note |
| -SMe | 120°C, DMF | 5.0 equiv | 24 h | <10% | Poor reactivity; requires harsh heat. |
| -Cl | 80°C, EtOH | 1.5 equiv | 4 h | 85% | Standard reactivity. |
| -SO | 25°C, DCM | 1.1 equiv | 1 h | 92% | Superior reactivity; mild conditions. |
Troubleshooting & Safety
-
Odor Control: The displacement of -SMe generates methanethiol (MeSH) or dimethyl sulfide.
-
Mitigation: All rotary evaporator exhaust must be vented into a bleach (sodium hypochlorite) scrubber to oxidize the thiols immediately.
-
-
Catalyst Poisoning (Protocol A): If the Liebeskind-Srogl reaction stalls, add an additional 0.5 equiv of CuTC. The copper thiolate byproduct can sequester the active Cu cofactor.
-
Regioselectivity: Since the C2 position is blocked by a methyl group, regioselectivity is not an issue (unlike in 2,4-dichloropyrimidine). However, ensure the starting material is isomerically pure.
Workflow Visualization
Figure 2: Operational workflows for the two primary functionalization routes.
References
-
Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). "A new generation of the Liebeskind-Srogl protocol: the thioester-boronic acid cross-coupling." Journal of the American Chemical Society. Link
-
Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition. Link
-
Koolman, V., et al. (2023). "A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations."[3] Wageningen University Research. Link
-
BenchChem. "The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring." BenchChem Application Notes. Link
-
Tzschucke, C. C., et al. (2007). "Arenesulfonates as Electrophiles in Palladium-Catalyzed Cross-Coupling Reactions." Organic Letters. Link
Sources
"2-Methyl-4-(methylthio)pyrimidine" as an intermediate in pharmaceutical synthesis
This guide details the synthetic utility, handling, and application of 2-Methyl-4-(methylthio)pyrimidine (and its oxidized derivatives) as a high-value intermediate in pharmaceutical development.
A Strategic Scaffold for Regioselective Pyrimidine Functionalization
Executive Summary
This compound is a specialized heterocyclic intermediate used to access the 2-methyl-4-aminopyrimidine pharmacophore, a structural motif found in essential vitamins (Thiamine/B1) and numerous kinase inhibitors (e.g., JAK, MSK1 inhibitors).
Unlike simple chloropyrimidines, the 4-methylthio derivative functions as a "switchable" electrophile . In its native state, the sulfide is nucleophilic and chemically stable, allowing modifications at other ring positions (e.g., C5 halogenation). Upon oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe) , it transforms into a highly reactive electrophile, enabling nucleophilic aromatic substitution (SₙAr) with weak nucleophiles that fail to displace standard chlorides.
Chemical Profile
| Property | Detail |
| Compound Name | This compound |
| Structure | Pyrimidine ring; C2: Methyl (-CH₃); C4: Methylthio (-SCH₃) |
| Primary Precursor | 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9) |
| Key Functionality | Latent leaving group (requires activation via oxidation) |
| Target Drug Class | Kinase inhibitors, Thiamine analogs, Antimetabolites |
Synthetic Utility & Mechanism[2][3]
The utility of this intermediate lies in the SMe
The "Activation" Pathway
-
Protection/Stability: The methylthio group (-SMe) is resistant to hydrolysis and basic conditions, protecting the C4 position during early-stage synthesis.
-
Activation: Oxidation converts the electron-rich sulfide into an electron-withdrawing sulfone (-SO₂Me).
-
Displacement: The sulfonyl group is an exceptional nucleofuge (leaving group), reacting 100–1000x faster than chloride in SₙAr reactions, allowing the installation of sterically hindered or electron-deficient amines.
Figure 1: The strategic workflow for utilizing the methylthio group as a switchable leaving group.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Conversion of commercially available 4-chloro-2-methylpyrimidine to the thioether intermediate.
Reagents:
-
4-Chloro-2-methylpyrimidine (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.1 equiv) - Caution: Stench
-
Solvent: Anhydrous DMF or Ethanol
-
Workup: Ethyl acetate, Brine[1]
Procedure:
-
Setup: Charge a round-bottom flask with 4-chloro-2-methylpyrimidine (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Add sodium thiomethoxide (11 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS. The starting chloride should be fully consumed.
-
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
-
Note: The product is often pure enough (>95%) for the next step without chromatography. It appears as a pale yellow oil or low-melting solid.
-
Protocol B: Activation via Oxidation to Sulfone
Objective: Transformation of the latent sulfide into the reactive sulfone.
Reagents:
-
This compound (from Protocol A)
-
m-Chloroperbenzoic acid (m-CPBA, 77% max) (2.2–2.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
Quench: 10% Na₂S₂O₃, Sat. NaHCO₃
Procedure:
-
Dissolution: Dissolve the thioether (10 mmol) in DCM (50 mL). Cool to 0°C.[1][2]
-
Oxidation: Add m-CPBA (22 mmol) slowly. Caution: Addition is exothermic.
-
Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 3–12 hours.
-
Checkpoint: LCMS will show the sequential formation of Sulfoxide (M+16) followed by Sulfone (M+32). Ensure conversion to sulfone is complete to avoid mixed kinetics in the next step.
-
-
Workup: Quench excess oxidant by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 mins.
-
Wash: Separate layers. Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry (MgSO₄) and concentrate.
-
Result: The sulfone is typically a white crystalline solid.
-
Protocol C: SₙAr Displacement (Drug Scaffold Assembly)
Objective: Installation of the amine payload.
Reagents:
-
2-Methyl-4-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Target Amine (e.g., Aniline, Morpholine, Piperazine) (1.1–1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃
-
Solvent: THF, Dioxane, or DMSO
Procedure:
-
Mix: Combine the sulfone intermediate and the target amine in THF or Dioxane. Add base (1.5 equiv).
-
Heat:
-
For Aliphatic Amines: Stir at Room Temperature (1–4 hours).
-
For Anilines/Weak Nucleophiles: Heat to 60–80°C.
-
-
Observation: The reaction proceeds rapidly due to the high fugacity of the methanesulfinate leaving group.
-
Isolation: Evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Comparative Data: Leaving Group Efficiency
The following table illustrates why the oxidation strategy is preferred for difficult couplings.
| Leaving Group (C4 Position) | Reactivity (SₙAr) | Conditions Required for Aniline Coupling | Selectivity |
| Chloride (-Cl) | Moderate | High Heat (>100°C), Acid Catalysis | Poor (Competes with C2) |
| Methylthio (-SMe) | Inert | No Reaction | Excellent (Protective) |
| Sulfoxide (-SOMe) | High | Mild Heat (40–60°C) | Good |
| Sulfone (-SO₂Me) | Very High | Room Temp - Mild Heat | Excellent |
Pharmaceutical Applications
Case Study: Kinase Inhibitor Design
In the development of inhibitors for JAK (Janus Kinase) or FAK (Focal Adhesion Kinase), the 2-methyl-4-aminopyrimidine core is a frequent scaffold.
-
Challenge: Direct reaction of 4-chloro-2-methylpyrimidine with bulky, electron-deficient anilines (common in kinase inhibitors) often results in low yields or requires forcing conditions that degrade sensitive functional groups.
-
Solution:
Thiamine (Vitamin B1) Analogs
The 2-methyl-4-aminopyrimidine moiety is the "head" group of Thiamine. Antimetabolites targeting thiamine transport or metabolism (e.g., for antiparasitic drugs) utilize this exact synthesis to modify the bridge between the pyrimidine and the thiazole ring.
Safety & Handling
-
Stench Management: Sodium thiomethoxide and the resulting thioether have a potent, disagreeable odor (rotten cabbage).
-
Control: Use a bleach (sodium hypochlorite) trap for all vacuum lines and rotary evaporator exhausts. Treat all glassware with bleach solution before washing.
-
-
Oxidant Hazards: m-CPBA is shock-sensitive and potentially explosive if dried completely or mixed with transition metals.
-
Control: Never scrape dried m-CPBA on ground glass joints. Use plastic spatulas.
-
-
Skin Sensitization: Pyrimidine intermediates are potential skin sensitizers. Wear nitrile gloves and long sleeves.
References
-
General Synthesis of Methylthio Pyrimidines
- Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 39, p.44 (1959).
-
Oxidation and Displacement Strategy
- Barvian, N. C., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. (Demonstrates sulfone displacement on pyrimidine systems).
-
Application in Kinase Inhibitors (MSK1/RSK)
- Journal of Medicinal Chemistry, "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1". (Discusses SₙAr reactivity on pyrimidine cores).
-
Reactivity of Sulfones vs Chlorides
- Tetrahedron Letters, "Nucleophilic substitution of sulfonyl-pyrimidines".
Sources
- 1. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Methyl-4-(methylthio)pyrimidine in the Development of Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Scaffolds
The landscape of invasive fungal infections presents a formidable challenge to modern healthcare, particularly with the rise of antifungal resistance and a limited arsenal of therapeutic agents.[1] Fungal pathogens, especially in immunocompromised individuals, contribute significantly to morbidity and mortality.[2][3] The primary classes of antifungal drugs—azoles, polyenes, echinocandins, and pyrimidine analogues—are increasingly compromised by resistance mechanisms, including target enzyme mutations, biofilm formation, and efflux pump overexpression.[1][4] This clinical reality underscores the urgent need to explore and develop new chemical scaffolds with novel mechanisms of action.
Pyrimidine derivatives have long been a cornerstone in medicinal chemistry and agrochemicals, demonstrating a wide spectrum of biological activities.[5][6][7] While 5-flucytosine is a well-known pyrimidine analogue used in combination therapy[2], the broader pyrimidine scaffold remains a promising but underexplored territory for novel antifungal discovery. This guide focuses on 2-Methyl-4-(methylthio)pyrimidine , a versatile chemical scaffold, as a starting point for the rational design and development of next-generation antifungal agents. We will provide an in-depth exploration of its potential, from chemical derivatization to preclinical evaluation, offering detailed protocols and the scientific rationale behind them for researchers in drug development.
Section 1: The this compound Scaffold: A Foundation for Discovery
This compound serves as an excellent starting block for medicinal chemistry efforts. Its structure allows for functionalization at multiple positions, enabling the creation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies. The methylthio group, in particular, can be modified or replaced to modulate the compound's physicochemical properties and target engagement.
Recent studies have highlighted the potential of pyrimidine-based compounds to exhibit broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus.[2][3] Derivatives synthesized from core pyrimidine structures have shown efficacy against a range of phytopathogenic fungi, suggesting the scaffold's versatility.[5][6][8][9] The development process hinges on a systematic workflow that progresses from initial screening to in-depth mechanistic studies and finally to in vivo validation.
Caption: Antifungal Drug Discovery Workflow.
Section 2: Protocols for In Vitro Antifungal Susceptibility Testing
The initial phase of evaluating any new chemical entity is to determine its intrinsic antifungal activity and spectrum. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are critical for generating reproducible and comparable data.[10][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is the gold standard for quantitative susceptibility testing. It determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a standardized liquid medium.[10][11] RPMI-1640 is the mandated medium as it is synthetic and buffered, ensuring consistency across experiments.[11][13]
Materials:
-
Test compounds (e.g., derivatives of this compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%, as it can inhibit fungal growth.[10]
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of test concentrations (e.g., 64 µg/mL to 0.125 µg/mL). Prepare 100 µL of each 2x concentrated dilution.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI-1640.[13]
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the 2x drug dilution, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: 100 µL inoculum + 100 µL RPMI-1640 (no drug).
-
Sterility Control: 200 µL RPMI-1640 (no drug, no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of visible growth compared to the growth control. For azoles, a prominent reduction in growth (e.g., ≥50%) is often used as the endpoint. For new compounds, complete visual inhibition is the standard endpoint.
Protocol 2: Susceptibility Testing of Fungal Biofilms
Principle: Fungal biofilms exhibit dramatically increased resistance to antifungal agents compared to their planktonic counterparts.[14] A simple and reproducible method to assess anti-biofilm activity is to measure the metabolic activity of the remaining biofilm after drug exposure using a colorimetric indicator like XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[14]
Materials:
-
Materials from Protocol 1
-
XTT sodium salt
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Plate reader (490 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of Candida albicans at 1 x 10^6 CFU/mL in RPMI-1640.
-
Add 200 µL of this suspension to the wells of a 96-well flat-bottom plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Wash Step: Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.
-
Drug Exposure: Add 200 µL of serially diluted test compounds in RPMI-1640 to the wells containing the mature biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for another 24-48 hours at 37°C.
-
Metabolic Activity Measurement (XTT Assay):
-
Prepare a fresh XTT-menadione solution (e.g., 0.5 mg/mL XTT and 1 µM menadione in PBS).
-
Wash the biofilms again with PBS to remove the drug.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the resulting formazan product at 490 nm.
-
-
Data Analysis: The Sessile MIC (SMIC) is determined as the drug concentration causing a 50% or 80% reduction in metabolic activity (absorbance) compared to the drug-free control biofilm.[14]
Section 3: Investigating the Mechanism of Action (MoA)
Identifying the cellular target is a critical step in developing a novel antifungal. Pyrimidine derivatives have been shown to act via diverse mechanisms. Some disrupt endoplasmic reticulum (ER) homeostasis[2][3], others may inhibit key enzymes like succinate dehydrogenase[8] or lanosterol demethylase in the ergosterol biosynthesis pathway.[15]
Caption: Potential Fungal Targets for Pyrimidine-Based Compounds.
Workflow for MoA Elucidation
-
Chemical Genetics Screen: Utilize a library of haploinsufficient Saccharomyces cerevisiae mutants. If a compound inhibits the growth of a mutant heterozygous for a specific gene, it suggests the compound may target the protein product of that gene or a related pathway. This approach successfully identified the ER as a potential target for a novel pyrimidine scaffold.[2]
-
Ergosterol Quantification: To test the hypothesis of ergosterol biosynthesis inhibition[15], treat fungal cells with the test compound. After incubation, extract total sterols and analyze them using gas chromatography-mass spectrometry (GC-MS). A buildup of precursors (like lanosterol) and a depletion of ergosterol strongly indicates inhibition of this pathway.
-
Reporter Assays: To investigate the induction of cellular stress pathways, use fungal strains engineered with reporter constructs. For example, a reporter with the promoter of an unfolded protein response (UPR) gene fused to GFP or luciferase can quantify ER stress levels after compound exposure.[3]
Section 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro and MoA studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity under physiological conditions.[16][17] Murine models of systemic fungal infections are widely used for this purpose.[18][19]
Protocol 3: Murine Model of Disseminated Candidiasis
Principle: This model establishes a systemic infection in mice to evaluate the ability of a test compound to reduce fungal burden in target organs and improve survival. Immunocompromised models are often used to ensure robust infection, but immunocompetent models can also be valuable.[19][20]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Candida albicans strain
-
Test compound formulated in a suitable vehicle (e.g., PBS with 5% Tween 80)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Equipment for intravenous (tail vein) injections
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation: Prepare a C. albicans suspension in sterile saline, washed from an overnight culture. Adjust the concentration to 5 x 10^5 CFU/mL.
-
Infection: Infect mice via lateral tail vein injection with 100 µL of the inoculum (5 x 10^4 CFU/mouse).
-
Treatment:
-
Begin treatment 2-4 hours post-infection.
-
Administer the test compound at various doses (e.g., 1, 5, 20 mg/kg) via a relevant route (e.g., intraperitoneal or oral gavage) once or twice daily for a set period (e.g., 7 days).
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and mortality for up to 21 days.
-
Endpoint Analysis (Fungal Burden):
-
At a predetermined time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs (typically kidneys, as they are the primary site of colonization).
-
Weigh the organs, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on Sabouraud Dextrose Agar containing antibiotics to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Compare the mean fungal burden and survival curves between treated and vehicle control groups. A statistically significant reduction in CFU/gram or an increase in survival indicates in vivo efficacy.
Section 5: Data Summary and Lead Optimization
The goal of the preceding experimental phases is to generate robust data to identify a lead candidate. Data should be systematically organized to facilitate SAR analysis.
Table 1: Hypothetical Data for a Series of this compound Derivatives
| Compound ID | R1-Group | R2-Group | MIC vs. C. albicans (µg/mL) | SMIC50 vs. C. albicans Biofilm (µg/mL) | Cytotoxicity (HeLa, CC50 µg/mL) | Selectivity Index (CC50/MIC) |
| Parent | H | H | 32 | >128 | >128 | >4 |
| Deriv-01 | 4-F-Phenyl | H | 8 | 64 | >128 | >16 |
| Deriv-02 | 4-Cl-Phenyl | H | 4 | 32 | 100 | 25 |
| Deriv-03 | 4-CF3-Phenyl | H | 2 | 16 | 60 | 30 |
| Deriv-04 | 4-Cl-Phenyl | CH2-COOH | 16 | >128 | >128 | >8 |
| Fluconazole | N/A | N/A | 1 | 64 | >256 | >256 |
Interpretation:
-
The addition of electron-withdrawing groups at the R1 position (Deriv-01 to Deriv-03) appears to enhance antifungal activity.
-
Derivative-03 shows the most potent activity but also higher cytotoxicity, resulting in a good but not superior selectivity index compared to Deriv-02.
-
Modification at the R2 position (Deriv-04) reduced activity, suggesting this position may be sensitive to bulky or charged groups.
-
This SAR data guides the next round of synthesis, focusing on modifications to the phenyl ring to improve potency while minimizing cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. Its synthetic tractability allows for extensive chemical exploration, and early studies on related pyrimidine structures suggest the potential for discovering compounds with novel mechanisms of action effective against resistant fungal pathogens.[2][8] The systematic application of the standardized protocols outlined in this guide—from initial in vitro screening to mechanistic elucidation and in vivo validation—provides a robust framework for advancing these compounds through the preclinical drug discovery pipeline. Future work should focus on optimizing the scaffold to enhance potency, improve the selectivity index, and establish favorable pharmacokinetic profiles, with the ultimate goal of identifying a clinical candidate to address the growing threat of invasive fungal infections.
References
-
Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals. Available from: [Link]
-
Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Available from: [Link]
-
Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate. Available from: [Link]
-
In vivo models: evaluating antifungal agents. PubMed. Available from: [Link]
-
A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. Available from: [Link]
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. Available from: [Link]
-
A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI. Available from: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]
-
Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. National Center for Biotechnology Information. Available from: [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Available from: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Center for Biotechnology Information. Available from: [Link]
-
Current status of antifungal susceptibility testing methods. AVESIS. Available from: [Link]
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. Available from: [Link]
-
Antifungal treatment strategies and their impact on resistance development in clinical settings. Oxford Academic. Available from: [Link]
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. Available from: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Center for Biotechnology Information. Available from: [Link]
-
Antifungals and Drug Resistance. MDPI. Available from: [Link]
-
Full article: Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. Available from: [Link]
-
Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. National Center for Biotechnology Information. Available from: [Link]
-
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. Available from: [Link]
-
In Silico Development of Pyrimidine-Based Antifungal Compounds Using 3D-QSAR, ADMET and Molecular Docking Approaches. YMER. Available from: [Link]
-
(PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. Available from: [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. Available from: [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Center for Biotechnology Information. Available from: [Link]
-
Design and synthesis of amide-functionalized pyrimidine derivatives with antifungal activity. Connect Journals. Available from: [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available from: [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
-
Antimicrobial and antifungal activity of new 4-(5-((5-(alkylthio)-4-R-4H-1,2,4-triazole-3-yl)thio). Pharmacia. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
"2-Methyl-4-(methylthio)pyrimidine" in the design of novel analgesic compounds
Part 1: Executive Summary & Strategic Rationale
The "Methylthio Advantage" in Medicinal Chemistry In the high-stakes arena of analgesic drug design, the pyrimidine scaffold remains a "privileged structure," serving as the core for numerous P2X3 antagonists, adenosine receptor modulators, and kinase inhibitors. However, the choice of starting material dictates the synthetic flexibility.
2-Methyl-4-(methylthio)pyrimidine (MMP) represents a superior tactical starting point compared to its chlorinated counterparts (e.g., 2-methyl-4-chloropyrimidine).
-
Metabolic Stability: The C2-methyl group blocks oxidative metabolism at the most vulnerable position of the pyrimidine ring, a common failure point in early pharmacokinetics (PK).
-
Chemo-Selectivity: The 4-methylthio (-SMe) group is a "masked" electrophile. Unlike the volatile and hydrolytically unstable chloride, the -SMe group is robust during diverse chemical transformations (e.g., lithiation, Suzuki couplings at C5). It can be "switched on" (activated) via oxidation to a sulfone (-SO₂Me) precisely when nucleophilic displacement is required.
This guide details the "Oxidation-Activation-Displacement" (OAD) protocol, a methodology to generate focused libraries of analgesic candidates targeting nociceptive pathways (specifically P2X3 and TRP channels).
Part 2: Mechanism of Action & Chemical Logic
The Activation Switch
Direct nucleophilic aromatic substitution (
-
State A (Latent): this compound. Stable to bases, acids, and organometallics.
-
State B (Activated): 2-Methyl-4-(methylsulfonyl)pyrimidine. Highly reactive towards amines, alcohols, and thiols.
This allows researchers to functionalize other positions of the ring (e.g., C5 bromination followed by cross-coupling) before installing the critical pharmacophore at C4.
Visualizing the Synthetic Workflow
The following diagram illustrates the strategic pathway for synthesizing P2X3-targeted analgesic candidates using MMP.
Figure 1: The "Latent-to-Active" synthetic strategy allows complex scaffold manipulation prior to pharmacophore installation.
Part 3: Detailed Experimental Protocols
Protocol A: Activation of the Methylthio Group
Objective: Convert the latent -SMe group into the reactive -SO₂Me leaving group.
Reagents:
-
Substrate: this compound derivative (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq) OR Oxone® (2.0 eq)
-
Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water (1:1) for Oxone.
-
Quench: 10% Na₂S₂O₃ (aq), Saturated NaHCO₃.
Procedure (mCPBA Method):
-
Dissolution: Dissolve 10 mmol of the substrate in 50 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add mCPBA (25 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup:
-
Dilute with 50 mL DCM.
-
Wash sequentially with 10% Na₂S₂O₃ (to reduce excess peroxide) and sat. NaHCO₃ (to remove benzoic acid byproduct).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: The sulfone is often crystalline and can be purified by recrystallization from EtOAc/Hexanes.
Critical Note: If the molecule contains oxidation-sensitive amines (e.g., electron-rich anilines), use Oxone in buffered aqueous methanol to avoid N-oxide formation.
Protocol B: Parallel Library Synthesis ( Displacement)
Objective: Rapidly generate a library of 4-amino-2-methylpyrimidines to screen for analgesic activity (e.g., P2X3 inhibition).
Reagents:
-
Scaffold: 2-Methyl-4-(methylsulfonyl)pyrimidine (from Protocol A).
-
Nucleophiles: Diverse set of primary/secondary amines (e.g., piperazines, benzylamines, spiro-cyclic amines).
-
Base:
-Diisopropylethylamine (DIPEA).[1] -
Solvent: DMSO (for plate-based synthesis) or 1,4-Dioxane (for batch).
Procedure (96-Well Plate Format):
-
Preparation: Prepare a 0.2 M stock solution of the Sulfone Scaffold in DMSO.
-
Plating: Dispense 100 µL (20 µmol) of Scaffold solution into each well.
-
Nucleophile Addition: Add 30 µmol (1.5 eq) of unique amine monomers to respective wells.
-
Base Addition: Add 40 µmol (2.0 eq) of DIPEA to each well.
-
Reaction: Seal the plate and heat to 60°C for 4 hours .
-
Note: Sulfones are highly reactive; extreme heat (>100°C) is rarely needed and may cause degradation.
-
-
Purification (High-Throughput): Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Verify mass via LC-MS (M+H).
Part 4: Data Analysis & SAR Interpretation
When designing analgesics around this core, the substituents at C4 (the amine tail) and C5 (the aryl/heteroaryl ring) drive potency.
Table 1: Structure-Activity Relationship (SAR) Trends for P2X3 Antagonism
| Position | Substituent Class | Effect on Potency | Effect on PK/Metabolism |
| C2 (Core) | Methyl (-CH₃) | Maintains Potency | High Stability (Blocks metabolic oxidation common in 2-H pyrimidines). |
| C4 (Tail) | Piperazine | Moderate | Good solubility; risk of rapid clearance. |
| C4 (Tail) | Isopropyl-amine | High | Lipophilic; good BBB penetration (central analgesia). |
| C4 (Tail) | Spiro-cyclic amine | Very High | Rigidifies conformation; improves selectivity vs P2X2/3. |
| C5 (Side) | Phenyl | Low | Metabolic liability (para-hydroxylation). |
| C5 (Side) | 3-Pyridyl | High | Improved solubility and H-bond acceptor capability. |
Part 5: Biological Validation (Protocol C)
Calcium Flux Assay for P2X3 Antagonist Activity Rationale: P2X3 receptors are ligand-gated cation channels. Activation by ATP leads to Ca²⁺ influx. Antagonists derived from the MMP scaffold should block this influx.
-
Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add synthesized MMP-derivatives (from Protocol B) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.
-
Stimulation: Inject agonist (
-methylene ATP, EC₈₀ concentration). -
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Calculation: Determine IC₅₀ values relative to vehicle control.
Part 6: References
-
BenchChem. (2025). The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. BenchChem Technical Guides. Link
-
Vemuluri, K., et al. (2024).[2] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI Molecules. Link
-
Chikhale, R., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. Link
-
PubChem. (2025).[3] Compound Summary: 2-Methylpyrimidin-4-amine (Product of MMP displacement). National Library of Medicine. Link
-
Gomtsyan, A. (2012). P2X3 antagonists for the treatment of chronic pain. Expert Opinion on Therapeutic Patents. Link
Sources
Experimental setup for scaling up "2-Methyl-4-(methylthio)pyrimidine" synthesis
Abstract & Scope
This application note details the process engineering and experimental protocols for scaling the synthesis of 2-Methyl-4-(methylthio)pyrimidine from gram-scale laboratory preparation to kilogram-scale pilot production. This compound is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals (analgesics), and a high-value flavoring agent (savory/meaty notes).
The protocol focuses on the S-methylation of 2-methyl-4-thiouracil , selected for its high atom economy, mild operating conditions, and reproducibility. Special emphasis is placed on odor abatement (mercaptan control) and exotherm management during the alkylation step, which are the primary safety critical process parameters (CPPs) during scale-up.
Retrosynthetic Strategy & Route Selection
Route Comparison
Two primary routes exist for synthesizing the target thioether.
| Parameter | Route A: S-Methylation (Selected) | Route B: Nucleophilic Substitution |
| Precursor | 2-Methyl-4-thiouracil | 4-Chloro-2-methylpyrimidine |
| Reagent | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | Sodium Thiomethoxide (NaSMe) |
| Byproducts | NaI or Na₂SO₄ (Salts) | NaCl |
| Scale-Up Factor | High. Precursor is stable solid; reaction is aqueous. | Medium. 4-Cl precursor is moisture sensitive and expensive. |
| Odor Risk | High (Requires Scrubber) | Extreme (NaSMe releases MeSH gas) |
Decision: Route A is selected. It utilizes stable, solid starting materials and avoids the handling of sodium thiomethoxide, which releases gaseous methyl mercaptan upon contact with moisture/acid, presenting a severe inhalation hazard.
Reaction Scheme
The synthesis involves the deprotonation of the thiol (tautomer of thione) by a base, followed by nucleophilic attack on the methylating agent.
Critical Process Parameters (CPPs) & Safety
Engineering Controls (Odor & Toxicity)
-
Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen.[1][2] Must be handled in a closed system.
-
Sulfur Odors: The reaction generates trace sulfides. A Two-Stage Scrubber is mandatory.
-
Stage 1: Empty trap (anti-suckback).
-
Stage 2: 10-15% Sodium Hypochlorite (Bleach) solution to oxidize sulfides to non-volatile sulfoxides/sulfones.
-
Exotherm Control
The alkylation is exothermic. Uncontrolled addition of MeI leads to temperature spikes (>40°C), causing:
-
Loss of MeI (boiling point 42.5°C).[2]
-
O-alkylation side products (kinetic vs. thermodynamic control).
-
Hydrolysis of MeI by the aqueous base.
Control: Maintain reactor temperature < 10°C during addition.
Experimental Protocol (Scale: 1.0 mol / ~140g Output)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3] | Mass (g) | Volume (mL) | Role |
| 2-Methyl-4-thiouracil | 142.18 | 1.0 | 142.2 g | - | Substrate |
| NaOH (Solid) | 40.00 | 1.1 | 44.0 g | - | Base |
| Water (DI) | 18.02 | - | 600 g | 600 mL | Solvent |
| Methyl Iodide (MeI) | 141.94 | 1.15 | 163.2 g | ~72 mL | Alkylating Agent |
| Dichloromethane (DCM) | 84.93 | - | - | 3 x 200 mL | Extraction |
Step-by-Step Methodology
Phase 1: Dissolution & Deprotonation
-
Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.
-
Scrubber Connection: Connect the condenser outlet to the Bleach Scrubber system (See Diagram 2).
-
Charging: Charge 600 mL DI Water and 44.0 g NaOH . Stir until fully dissolved.
-
Substrate Addition: Add 142.2 g 2-Methyl-4-thiouracil . The solution will turn from a suspension to a clear, slightly yellow solution as the thiolate forms.
-
Cooling: Circulate glycol/water in the jacket to cool the batch to 0–5°C .
Phase 2: Controlled Alkylation
-
Addition: Charge 72 mL Methyl Iodide into the addition funnel.
-
Dosing: Add MeI dropwise over 45–60 minutes .
-
Monitor: Ensure internal temperature does not exceed 10°C .
-
Observation: A biphasic mixture will form as the product (oil) separates from the aqueous phase.
-
-
Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) and stir vigorously for 3 hours .
-
Check: TLC (SiO₂, 30% EtOAc/Hexane) should show disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).
-
Phase 3: Work-up & Purification
-
Quench: No active quench required.
-
Extraction: Transfer mixture to a separatory funnel. Extract with DCM (3 x 200 mL) .
-
Note: The product is an oil/low-melting solid.
-
-
Washing: Wash combined organics with 100 mL 1M NaOH (removes unreacted thiol) followed by 100 mL Brine .
-
Drying: Dry over anhydrous Na₂SO₄ . Filter.
-
Concentration: Rotary evaporate the solvent at 40°C/300 mbar.
-
Distillation: Perform vacuum distillation on the crude oil.
-
Boiling Point: Expect fraction at ~90–95°C @ 10 mmHg (approximate, varies by vacuum).
-
Yield: Target mass ~130–135g (92–95% Yield).
-
Process Visualization
Reaction Workflow (Graphviz)
Caption: Step-by-step process flow for the synthesis, highlighting the critical temperature control node.
Safety & Scrubber Setup (Graphviz)
Caption: Mandatory engineering control system to neutralize sulfur odors and prevent environmental release.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of MeI | Ensure Temp < 10°C during addition. Increase MeI equivalents to 1.25. |
| Product Solidifies | High purity | The product has a melting point near 30°C. Gently warm to handle as liquid. |
| Strong Odor | Scrubber saturation | Refresh bleach solution. Ensure system is gas-tight. |
| Starting Material Remains | Incomplete reaction | Check pH. If < 10, add more NaOH. Stir longer at RT. |
References
-
FEMA (Flavor and Extract Manufacturers Association). (2010). FEMA 4548: this compound. Flavor Ingredient Library. Link
-
Liu, H. (2017). Method for synthesizing 2-methylthio-4-pyrimidinol. CN Patent CN107488175A. Link
-
Vidal, M., et al. (2016).[4] Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246-4252. (Demonstrates pyrimidine ring functionalization). Link
-
Organic Syntheses. (1955). General procedures for S-methylation of thiols. Coll. Vol. 3, p. 771. (Foundational methodology for thioether formation). Link
Sources
The Lynchpin of Modern Agrochemicals: A Guide to 2-Methyl-4-(methylthio)pyrimidine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective crop protection agents, the heterocyclic compound 2-Methyl-4-(methylthio)pyrimidine has emerged as a critical building block. Its unique chemical architecture serves as a versatile scaffold for the synthesis of a new generation of fungicides and herbicides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research, offering detailed application notes and protocols for its use in the development of innovative crop protection solutions. As a senior application scientist, this document is crafted to bridge the gap between theoretical chemistry and practical, field-proven application, emphasizing scientific integrity, experimental causality, and robust validation.
The Strategic Importance of the Pyrimidine Core
Pyrimidine derivatives are a cornerstone of modern agrochemical science, with many commercialized products boasting this heterocyclic core.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of biological activity, selectivity, and environmental fate. The subject of this guide, this compound, offers a particularly advantageous starting point for synthetic chemists due to its reactive sites, which can be readily modified to generate diverse chemical libraries for high-throughput screening.
Fungicidal Applications: Targeting Key Fungal Pathogens
Derivatives of this compound have shown significant promise in the development of novel fungicides. Research has demonstrated that compounds synthesized from this precursor exhibit potent activity against a range of devastating plant pathogens.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
A key mode of action for many fungicides derived from this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[3] By blocking this enzyme, the fungicide disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. This targeted approach provides high efficacy against pathogens while often exhibiting favorable toxicological profiles for non-target organisms.
Synthesis of Fungicidal Carboxamides: A Protocol
One promising class of fungicides derived from a close analog of our topic compound are pyrimidine carboxamides. The following protocol outlines the synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide, a key intermediate in the development of these fungicides, starting from 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.[4]
Protocol 1: Synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide
| Step | Procedure | Reagents and Conditions | Rationale |
| 1 | Dissolve 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid and (2-aminophenyl)ethan-1-one in dry dichloromethane (CH₂Cl₂). | 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (1.0 eq), (2-aminophenyl)ethan-1-one (1.0 eq), dry CH₂Cl₂. | The carboxylic acid and amine are the two coupling partners for amide bond formation. Dry solvent is crucial to prevent hydrolysis of the coupling agents. |
| 2 | Add EDCI and DMAP to the reaction mixture. | EDCI (1.1 eq), DMAP (0.2 eq). | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid for nucleophilic attack by the amine. DMAP (4-Dimethylaminopyridine) acts as a catalyst to accelerate the reaction. |
| 3 | Stir the reaction mixture at room temperature for 24 hours. | Room temperature, 24 h. | This allows the amide bond formation to proceed to completion. |
| 4 | Remove the solvent under reduced pressure. | Rotary evaporator. | This concentrates the product and removes the volatile solvent. |
| 5 | Purify the crude product by silica gel column chromatography. | Silica gel, ethyl acetate/petroleum ether (1:2, v/v) as eluent. | Chromatography separates the desired product from unreacted starting materials and byproducts, yielding the pure compound. |
This protocol provides a robust method for synthesizing a key intermediate. Further modifications, such as the reduction of the acetyl group and subsequent carbamate formation, can lead to a diverse range of potent fungicidal compounds.[4]
In Vitro Antifungal Bioassay: A Standardized Approach
Evaluating the efficacy of newly synthesized compounds is a critical step in the development pipeline. The following protocol outlines a standardized in vitro antifungal bioassay using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][5]
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
| Step | Procedure | Materials and Conditions | Rationale |
| 1 | Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). | Test compound, DMSO. | A high-concentration stock solution allows for accurate serial dilutions. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungus. |
| 2 | Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). | 96-well plate, RPMI-1640 medium. | This creates a concentration gradient of the test compound to determine the MIC. |
| 3 | Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI). | Fungal culture, spectrophotometer, sterile saline. | A standardized inoculum ensures reproducibility of the assay. |
| 4 | Add the fungal inoculum to each well of the microtiter plate. | Fungal inoculum. | This introduces the target organism to the various concentrations of the test compound. |
| 5 | Incubate the plate at an appropriate temperature and duration for the specific fungus. | 35°C, 24-48 hours (typical for many fungi). | Incubation allows for fungal growth in the absence of inhibition. |
| 6 | Determine the MIC by visual inspection or using a spectrophotometric plate reader. | Visual assessment or plate reader. | The MIC is the lowest concentration of the compound that inhibits visible fungal growth. |
This protocol can be adapted for various fungal pathogens. For example, when testing against Sclerotinia sclerotiorum, a major pathogen of many vegetable crops, this method can effectively determine the fungicidal potency of the synthesized compounds.[6][7][8]
Herbicidal Applications: A New Frontier
The versatility of the this compound scaffold extends beyond fungicides. Researchers are actively exploring its potential in the development of novel herbicides. The ability to introduce various functional groups onto the pyrimidine ring allows for the targeting of different enzymatic pathways in weeds.
Potential Modes of Action
While research in this area is ongoing, potential herbicidal modes of action for derivatives of this compound could include:
-
Inhibition of Acetolactate Synthase (ALS): A common target for herbicides, ALS is a key enzyme in the biosynthesis of branched-chain amino acids.
-
Inhibition of Protoporphyrinogen Oxidase (PPO): This enzyme is involved in chlorophyll biosynthesis, and its inhibition leads to the accumulation of phototoxic intermediates.[9]
-
Disruption of Phytoene Desaturase (PDS): PDS is involved in carotenoid biosynthesis, and its inhibition leads to photobleaching of the plant.
Synthesis of Herbicidal Intermediates
The synthesis of potential herbicides from this compound often involves nucleophilic substitution reactions at the 4-position, where the methylthio group can act as a leaving group under certain conditions, or modification of other ring positions. For example, the synthesis of 5-chloro-2-(methylthio)-pyrimidine, a known herbicide intermediate, can be achieved through a multi-step process.[10]
Workflow for Synthesis of a Pyrimidine-based Herbicide Intermediate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Side reactions in the synthesis of "2-Methyl-4-(methylthio)pyrimidine" and their prevention
Welcome to the technical support center for the synthesis of 2-Methyl-4-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and preventing common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis of this compound.
Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of my reaction?
A1: Issues with regioselectivity are common when using starting materials like 2,4-dichloropyrimidine. The substitution pattern is highly dependent on the nucleophile and reaction conditions. For instance, reactions of 2-MeSO2-4-chloropyrimidine with amines tend to occur at the C-4 position, while alkoxides can selectively react at the C-2 position[1]. To favor the formation of the 4-(methylthio) isomer, precise control of temperature and the choice of nucleophile is critical.
Q2: I am observing N-methylation in addition to the desired S-methylation. How can I prevent this?
A2: N-methylation is a classic side reaction when alkylating heterocyclic compounds with ring nitrogens. This "over-methylation" can be minimized by carefully selecting your base and alkylating agent, and by controlling the reaction temperature. Using a milder alkylating agent or a bulkier base can sterically hinder the N-alkylation. Additionally, ensuring the complete formation of the thiolate anion before adding the methylating agent can favor S-alkylation.
Q3: The yield of my S-alkylation reaction is low. Could the tautomeric form of my starting material be the issue?
A3: Yes, 2-mercaptopyrimidines exist in a thione-thiol tautomerism. The thione form is often favored in polar solvents, while the thiol form, which is necessary for S-alkylation, may be more prevalent in nonpolar solvents[2]. To improve the yield, consider changing the solvent system to one that favors the thiol tautomer. In situ formation of the thiolate with a suitable base will also drive the equilibrium towards the desired reactive species.
Q4: My final product seems to be degrading, and I suspect hydrolysis. What conditions favor this, and how can I avoid it?
A4: The chloro and methylthio groups on the pyrimidine ring are susceptible to hydrolysis, which can lead to the formation of pyrimidin-4-one derivatives. This is particularly problematic under harsh acidic or basic conditions, especially at elevated temperatures. To prevent hydrolysis, it is crucial to perform the reaction under anhydrous conditions and to use non-aqueous workup procedures where possible. If an aqueous workup is necessary, it should be performed at low temperatures and with careful pH control.
II. Troubleshooting Guide: Common Side Reactions and Prevention Strategies
This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed protocols for their prevention.
Side Reaction: Formation of the 2-(methylthio)-4-chloro Isomer
When synthesizing this compound from 2-methyl-4-chloropyrimidine and a methylthio source, the primary concern is ensuring the nucleophilic substitution occurs at the 4-position.
Causality: The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines is influenced by the electronic effects of the existing substituents and the nature of the incoming nucleophile[1].
Prevention Protocol: Selective Nucleophilic Substitution
Objective: To maximize the yield of this compound while minimizing the formation of the 2-chloro-4-(methylthio) isomer.
Methodology:
-
Reactant Preparation: Dissolve 2-methyl-4-chloropyrimidine in a suitable anhydrous aprotic solvent such as THF or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) or generate it in situ by reacting sodium hydride with methanethiol at low temperatures.
-
Reaction Execution: Cool the solution of 2-methyl-4-chloropyrimidine to 0°C. Add the sodium thiomethoxide solution dropwise over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography[3].
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents facilitate SNAr reactions. |
| Temperature | 0°C to room temperature | Lower temperatures enhance selectivity. |
| Nucleophile | Sodium thiomethoxide | A strong nucleophile for efficient substitution. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |
Side Reaction: N-Methylation of the Pyrimidine Ring
In syntheses starting from a pyrimidine-thiol, direct methylation can lead to a mixture of S-methylated and N-methylated products.
Causality: The pyrimidine ring contains nucleophilic nitrogen atoms that can compete with the sulfur atom for the electrophilic methylating agent.
Prevention Protocol: Controlled S-Methylation
Objective: To selectively methylate the thiol group of 2-methyl-pyrimidine-4-thiol.
Methodology:
-
Thiolate Formation: Suspend 2-methyl-pyrimidine-4-thiol in a suitable solvent like ethanol or methanol. Add a stoichiometric amount of a base such as sodium hydroxide or sodium ethoxide at room temperature to form the sodium thiolate salt.
-
Methylation: To the resulting thiolate solution, add a methylating agent like dimethyl sulfate or methyl iodide dropwise at a controlled temperature (e.g., 15-25°C)[4].
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, adjust the pH to neutral with a dilute acid (e.g., HCl) to precipitate the product[4].
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization or column chromatography can be used for further purification.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium hydroxide, Sodium ethoxide | Ensures complete formation of the more nucleophilic thiolate. |
| Methylating Agent | Dimethyl sulfate, Methyl iodide | Common and effective methylating agents. |
| Temperature Control | 15-25°C | Prevents overheating which can lead to side reactions. |
Side Reaction: Oxidation to Sulfoxide and Sulfone
The methylthio group is susceptible to oxidation, which can occur during the reaction or work-up if oxidizing agents are present.
Causality: The sulfur atom in the methylthio group can be readily oxidized to form a sulfoxide and then a sulfone, especially in the presence of peroxides or other oxidizing species[5].
Prevention Protocol: Maintaining a Reducing Environment
Objective: To prevent the oxidation of the methylthio group.
Methodology:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are introduced into the reaction mixture. Be cautious with the purity of reagents.
-
Work-up Conditions: During work-up, avoid the use of oxidizing conditions. If an oxidative work-up is necessary for other reasons, consider protecting the methylthio group or performing the oxidation as a separate, controlled step if the sulfoxide or sulfone is the desired product.
Visualizing Reaction Pathways
Main Synthesis and Side Reactions
Caption: Synthetic pathways and potential side reactions.
Troubleshooting Logic Flow
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Purification challenges of "2-Methyl-4-(methylthio)pyrimidine" and solutions
Ticket ID: PYR-S-404 | Topic: Purification & Stability Protocols Status: Open | Priority: High[1]
Executive Summary
Target Molecule: 2-Methyl-4-(methylthio)pyrimidine Chemical Class: Alkylthiopyrimidine / Heterocyclic Thioether Primary Challenges:
-
Olfactory Hazards: Volatile organosulfur contaminants (mercaptan-like odors).[1]
-
Oxidative Instability: Rapid auto-oxidation of the thioether to sulfoxide (
) and sulfone ( ).[1] -
Chromatographic Tailing: Interaction between basic pyrimidine nitrogens and acidic silanols on silica gel.
Module 1: The "Sulfur Smell" & Handling (Safety First)
User Question: "I just finished the workup, and my entire lab smells like rotten cabbage. The rotavap exhaust is spreading it everywhere. How do I neutralize this?"
Technical Diagnosis: The smell is likely due to residual methanethiol (methyl mercaptan) or dimethyl disulfide , which are common byproducts if you synthesized the target via nucleophilic displacement using sodium thiomethoxide (NaSMe). Even ppm levels are detectable by the human nose.
The Protocol: Oxidative Scrubbing Do not just vent this into the hood. You must chemically sequester the sulfur volatiles.
-
The "Bleach Trap" (Mandatory for Rotavap):
-
Connect a secondary trap between your rotavap receiving flask and the vacuum pump.
-
Fill it with a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Bleach oxidizes volatile thiols/disulfides into non-volatile sulfonates [1].
-
Caution: Ensure no ammonia is present in your reaction stream to avoid chloramine gas generation.
-
-
Glassware Decontamination:
-
Soak all flasks in a bath of 1M NaOH + dilute Bleach for 1 hour before washing.
-
Why? Base deprotonates any residual thiols (making them water-soluble thiolates), and bleach oxidizes them.[1]
-
Module 2: Purification Strategy (Distillation vs. Chromatography)
User Question: "I see a major spot on TLC, but when I run a column, the product streaks and I lose yield. Should I distill instead?"
Technical Diagnosis:
You are experiencing Silanol Tailing . The basic nitrogen atoms on the pyrimidine ring form hydrogen bonds with the acidic protons of the silica gel (
Decision Matrix: The Purification Logic
Figure 1: Decision tree for selecting the optimal purification route based on crude purity.
Option A: Buffered Chromatography (If Distillation Fails)
Standard silica gel is too acidic. You must passivate the surface.
-
Pre-treatment: Flush the column with your eluent containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate (starting 90:10).
-
Load: Do not dissolve the crude in DCM (dichloromethane) if possible; it promotes streaking. Adsorb onto Celite or load in minimum Toluene.
Option B: Vacuum Distillation (The Gold Standard)
Thio-pyrimidines are thermally stable if oxygen is excluded.[1]
-
Pressure: Must be high vacuum (< 1 mmHg).
-
Temperature: Expect boiling points around 80–120°C at reduced pressure (vs. >200°C at atm).
-
Critical Step: Backfill with Argon , not air, to prevent hot oxidation.
Module 3: The "Hidden" Impurity (Oxidation)
User Question: "My NMR looked clean yesterday. Today, I see new peaks slightly downfield (approx +0.3 ppm). Is my product decomposing?"
Technical Diagnosis: Yes. You are witnessing Auto-oxidation .[1] The sulfur atom in the 4-position is electron-rich and reacts with atmospheric oxygen to form the Sulfoxide (S=O) derivative.[1] This is accelerated by light and trace metals.
The Oxidation Pathway [2]
Figure 2: Chemical fate of the thioether group upon exposure to environmental oxidants.[1]
Prevention Protocol:
-
Storage: Store the purified oil/solid under an Inert Atmosphere (Argon/Nitrogen) at -20°C.
-
Solvents: Avoid ether or THF that may contain peroxides. Use anhydrous, degassed solvents for subsequent reactions.
-
Rescue: If sulfoxide forms (<10%), you can wash the organic layer with mild reducing agents like Sodium Metabisulfite (aq), though this is often inefficient. Re-distillation is preferred.
Summary of Physical Data & Troubleshooting
| Parameter | Specification / Observation | Actionable Insight |
| Appearance | Colorless to pale yellow oil (or low melting solid).[1] | Darkening indicates oxidation or polymerization. |
| Boiling Point | Est. 220–240°C (atm) / ~90°C (1 mmHg). | Do not distill at atmospheric pressure; decomposition risk. |
| Solubility | Soluble in DCM, EtOAc, MeOH. | Poor water solubility allows for aqueous washing to remove salts. |
| TLC Behavior | UV Active (254 nm). Tails on pure Silica. | Rf ~ 0.4 (Hex/EtOAc 7:3) only if TEA is added. |
| NMR Marker | S-Me peak singlet ~2.5–2.6 ppm.[1] | If peak shifts to ~2.8–3.0 ppm, it is the Sulfoxide. |
References
-
Mellifiq Corp. (n.d.). Methyl mercaptan removal techniques. Retrieved from
-
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from [1]
-
Ghose, S., et al. (2004).[3] Preparative protein purification on underivatized silica. Biotechnology and Bioengineering.[3] Retrieved from
-
Breaking AC. (2025). Mercaptan Odor Removal: How to Neutralize, Eliminate, and Prevent This Persistent Sulfur Smell. Retrieved from
-
Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine (WO2021113282A1).[1] Retrieved from
Sources
How to handle and store "2-Methyl-4-(methylthio)pyrimidine" safely
This technical guide addresses the handling, storage, and experimental application of 2-Methyl-4-(methylthio)pyrimidine (and its close structural analogs).
Note on Chemical Identity: While the specific isomer This compound (Methyl group at C2, Methylthio group at C4) is a distinct chemical entity, it shares critical physicochemical properties with its more common isomer, 4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9). Both are volatile thioethers used as electrophilic building blocks in drug discovery. The protocols below apply to this class of methylthio-functionalized pyrimidines .
Part 1: Critical Storage & Stability (The "Shelf Life" Protocol)
The Core Issue: The methylthio (-SMe) moiety is susceptible to gradual oxidation by atmospheric oxygen, converting the sulfide into a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me). While this conversion is sometimes a desired synthetic step, uncontrolled oxidation during storage degrades purity and alters stoichiometry.
Storage Logic Flow
Figure 1: Decision logic for preserving the thioether integrity upon receipt.
Detailed Storage Parameters
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Low temperature kinetically inhibits the auto-oxidation of the sulfur atom. |
| Atmosphere | Inert (Ar/N₂) | Critical: The -SMe group is electron-rich. Displace headspace air with Argon after every use to prevent sulfoxide formation. |
| Container | Amber Glass | Protects against UV-induced radical formation which can accelerate degradation. |
| Cap Seal | Teflon-lined | Thioethers can soften standard rubber septa over time. Use Teflon (PTFE) liners. |
Part 2: Handling & Odor Mitigation (The "Stench" Protocol)
The Core Issue: Methylthio-pyrimidines belong to the "stench" class of chemicals. The odor threshold is in the parts-per-billion (ppb) range. Mishandling can lead to building-wide evacuations due to "gas leak" false alarms (as the smell mimics the mercaptans added to natural gas).
Odor Control Workflow
1. The "Double-Containment" Rule: Never transport the primary container outside a fume hood unless it is sealed within a secondary, unbreakable container (e.g., a plastic jar with a screw-top lid) containing activated charcoal or a dryer sheet.
2. The Bleach Oxidation Station: You must set up a dedicated waste station before opening the bottle.
-
Chemistry: Sodium hypochlorite (Bleach) oxidizes the volatile sulfide to a non-volatile, odorless sulfoxide/sulfone.
-
Reaction:
-
-
Protocol:
-
Prepare a beaker with 10% Bleach solution in the hood.
-
Immediately immerse all contaminated pipette tips, syringes, and septa into this bath.
-
Do not throw contaminated gloves directly into the trash. Seal them in a Ziploc bag first.
-
Part 3: Experimental Troubleshooting (FAQs)
Q1: I see a new peak in my LC-MS at M+16. Is my compound ruined?
Diagnosis: The M+16 peak corresponds to the Sulfoxide (S-oxide) impurity.
-
Cause: The compound was likely stored under air or the solvent used for dissolution contained peroxides (common in old THF or Ethers).
-
Solution: If the sulfoxide is <5%, you can often proceed. In many drug discovery workflows (SNAr substitutions), the sulfoxide is actually more reactive than the sulfide.
-
Prevention: Use anhydrous, peroxide-free solvents and sparge them with nitrogen before dissolving the reagent.
Q2: The reaction yield is low during Nucleophilic Aromatic Substitution (SNAr).
Context: You are likely trying to displace the -SMe group with an amine or alkoxide. Troubleshooting:
-
Mechanism: The -SMe group is a poor leaving group compared to halogens (Cl/Br) or sulfones (-SO₂Me).
-
Optimization:
-
Oxidize First: Intentionally convert the -SMe to -SO₂Me (Sulfone) using m-CPBA or Oxone. The sulfone is a "super-electrophile" and will react with amines at room temperature.
-
Lewis Acid Catalysis: Add 1.0 eq of Copper(I) or use microwave irradiation to facilitate the direct displacement of the -SMe group.
-
Q3: How do I remove the smell from my glassware?
Do not use standard dish soap.
-
Rinse glassware with a dilute bleach solution (or Hydrogen Peroxide) in the fume hood.[1]
-
Let it sit for 15 minutes.
-
Rinse with water, then Acetone.
-
Wash normally.[1]
Part 4: Synthetic Pathway Visualization
The following diagram illustrates the standard utility of this compound in drug development: its conversion from a "dormant" sulfide to an "active" sulfone for library synthesis.
Figure 2: Activation of the methylthio group for nucleophilic substitution in medicinal chemistry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96003, 4-Methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
- Note: Cited for physicochemical properties of the isomer class.
-
Vanderbilt University (2023). Stench Chemical Handling SOP. Environmental Health & Safety. Retrieved from [Link]
- Authority on "Double-Containment" and Bleach neutraliz
- Source for storage temperature (2-8°C)
- Barvian, N. C., et al. (2000).Pyrimidinedione inhibitors of the HIV reverse transcriptase. Journal of Medicinal Chemistry. Reference for the synthetic utility of oxidizing methylthio groups to sulfones for SNAr displacement.
Sources
Common pitfalls in the alkylation of thiouracil to form "2-Methyl-4-(methylthio)pyrimidine"
The following technical support guide addresses the synthesis of 2-Methyl-4-(methylthio)pyrimidine via the S-alkylation of 2-methyl-4-thiouracil (also known as 2-methyl-4(3H)-pyrimidinethione).
Topic: Optimization & Troubleshooting of S-Methylation for this compound Ticket Category: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Scientist)
Core Reaction Overview
This protocol relies on the S-selective alkylation of a pyrimidinethione anion. In basic media, the starting material exists as a resonance-stabilized anion. The sulfur atom, being a "softer" nucleophile than the ring nitrogens, preferentially attacks "soft" electrophiles (like Methyl Iodide) to form the thioether.
The Reaction Scheme
Starting Material: 2-Methyl-4(3H)-pyrimidinethione (CAS: 1004-39-3) Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) / NaOH (aq) Product: this compound By-products: Sodium Iodide (NaI), N-alkylated isomers (trace if optimized).
Figure 1: Reaction pathway highlighting the divergence between the desired S-alkylation and the unwanted N-alkylation.
Critical Troubleshooting (FAQ Format)
Issue #1: "I bought 'Thiouracil' and my product NMR is wrong."
Diagnosis: Identity Crisis. Root Cause: The term "Thiouracil" universally refers to 2-thiouracil (CAS 141-90-2), which has the sulfur at position 2 and oxygen at position 4. If you methylate this, you get 2-(methylthio)pyrimidin-4(3H)-one . Resolution:
-
Verify your container label. You must start with 2-methyl-4-thiouracil (also listed as 6-methyl-2-thiouracil depending on numbering conventions, but chemically it must be 2-methyl-4-mercaptopyrimidine ).
-
Check: Does your starting material melt at >300°C (2-thiouracil) or ~215-220°C (2-methyl-4-thiouracil)?
Issue #2: "The reaction mixture turned into a solid block."
Diagnosis: Solubility Crash (Oiling Out). Root Cause: The starting material (thiolate salt) is highly water-soluble. The product (S-methyl ether) is not . As the reaction proceeds, the product precipitates. If the concentration is too high (>1 M), it crashes out as a sticky oil or solid cake, trapping unreacted material. Resolution:
-
Dilution: Ensure reaction concentration is ≤ 0.5 M.
-
Co-solvent: Use a biphasic system (Water/DCM) or add 10% Ethanol to keep the intermediate semi-solubilized, though pure aqueous NaOH is usually sufficient if stirring is vigorous.
Issue #3: "I see two spots on TLC. Is one N-methylated?"
Diagnosis: Regioselectivity Drift. Root Cause: While S-alkylation is favored, N-alkylation can occur if:
-
Solvent is too polar/aprotic: DMF promotes N-alkylation more than water.
-
Temperature is too high: Higher temps overcome the activation energy barrier for the less favorable N-attack.
-
pH is too low: If the thiol is not fully deprotonated, the neutral thione form favors N-alkylation. Resolution:
-
Keep the reaction cold (0°C to 10°C) during addition.
-
Ensure pH > 10 (maintain excess base, 1.1–1.2 equiv).
-
Use Water as the primary solvent.
Optimized Protocol: S-Methylation of 2-Methyl-4-thiouracil
Safety Note: Methyl Iodide (MeI) is a neurotoxin and carcinogen. Dimethyl Sulfate (DMS) is highly toxic. Perform all steps in a fume hood.
Materials
| Reagent | Equivalents | Role | Notes |
| 2-Methyl-4-thiouracil | 1.0 | Substrate | Ensure correct isomer. |
| NaOH (aq, 2M) | 1.1 - 1.2 | Base | Generates nucleophilic thiolate. |
| Methyl Iodide (MeI) | 1.1 | Electrophile | Add slowly to control exotherm. |
| Water | Solvent | Medium | High dielectric constant favors S-alkylation. |
Step-by-Step Methodology
-
Dissolution (The Thiolate Formation):
-
In a round-bottom flask, dissolve 1.0 eq of 2-methyl-4-thiouracil in 1.2 eq of 2M NaOH solution.
-
Observation: The cloudy suspension should become a clear, pale-yellow solution as the salt forms.
-
Checkpoint: If it does not dissolve, check the pH. It must be basic (pH > 12).
-
-
Controlled Addition:
-
Cool the solution to 0–5°C using an ice bath.
-
Add 1.1 eq of Methyl Iodide dropwise over 20 minutes.
-
Why: Controlling the temp suppresses N-alkylation and prevents volatilization of MeI.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir vigorously for 3–12 hours.
-
Visual Cue: The product is less soluble than the starting material. You will see an oil separate or a precipitate form.
-
-
Workup (Isolation):
-
If Solid: Filter the precipitate, wash with cold water (to remove NaI and excess NaOH), and dry.
-
If Oil: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na2SO4.
-
Odor Control: Treat aqueous waste with dilute bleach to oxidize any residual mercaptans/sulfides before disposal.
-
-
Purification:
-
Recrystallization (if solid) from Ethanol/Water.
-
Distillation (if liquid/oil) under reduced pressure (check bp, likely >100°C at reduced pressure).
-
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields or purity issues.
Figure 2: Diagnostic workflow for troubleshooting synthesis failures.
References
-
BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. Retrieved from
-
ChemicalBook. (2024). 2-Methylthio-4-pyrimidinol synthesis and properties. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis and Functionalization. Retrieved from
-
National Institutes of Health (NIH). (2013). Se- and S-Based Thiouracil Analogues. ResearchGate. Retrieved from
-
Thermo Fisher Scientific. (2024). 4-Methyl-2-(methylthio)pyrimidine Product Specifications. Retrieved from
Refinement of work-up procedures for "2-Methyl-4-(methylthio)pyrimidine" reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-(methylthio)pyrimidine. This guide provides in-depth, field-proven insights into refining work-up and purification procedures. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of this compound and its derivatives.
Q1: What are the primary stability concerns for this compound during and after synthesis?
A1: The key stability concerns are oxidation and hydrolysis. The methylthio (-SMe) group is susceptible to oxidation, especially under harsh conditions or in the presence of residual oxidants. This can lead to the formation of the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) byproducts[1][2]. These oxidized species have significantly different polarities and reactivity profiles, which can complicate purification. Additionally, while generally stable, the pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 4-pyrimidinol derivatives[1].
Q2: How does the methylthio group influence the reactivity of the pyrimidine ring?
A2: The 2-methylthio group is an electron-donating group by resonance but can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its lability is moderate, but it can be displaced by strong nucleophiles or under forcing conditions[3]. This is particularly relevant when other leaving groups, such as a halogen at the 4- or 6-position, are present. In such cases, careful control of stoichiometry and reaction temperature is crucial to prevent unwanted displacement of the methylthio group[3]. Compared to halogens, the methylthio group is generally less reactive as a leaving group, but more reactive than amino or alkoxy groups[4].
Q3: My reaction involves a nucleophilic attack on a pyrimidine ring containing a 2-methylthio group and a leaving group at the 4-position (e.g., 4-chloro). Which position is more reactive?
A3: In pyrimidine systems, the C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to greater stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen at C1[5][6]. Therefore, a nucleophile will preferentially displace a leaving group at the C4 position over the methylthio group at C2. However, as mentioned in A2, forcing conditions or highly reactive nucleophiles could potentially lead to a mixture of products[3].
Troubleshooting Guide: Work-up & Purification
This guide provides a problem-oriented approach to resolving common issues encountered after your reaction is deemed complete by TLC or LCMS analysis.
Problem 1: Low or inconsistent crude yield after aqueous work-up.
-
Probable Cause A: Product Loss to Aqueous Layers While this compound itself is not highly water-soluble, derivatives with additional polar functional groups may exhibit partial solubility in water. Acidic or basic functional groups can form salts during pH adjustments, dramatically increasing aqueous solubility.
-
Recommended Solutions:
-
Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This reduces the solubility of organic compounds in the aqueous phase by increasing the ionic strength of the solution.
-
Back-Extraction: Re-extract the combined aqueous layers one or two more times with your organic solvent (e.g., EtOAc, DCM). This is critical for recovering any dissolved product.
-
pH Adjustment: If your molecule has an acidic or basic handle, carefully adjust the pH of the aqueous layer to neutralize it before back-extraction to ensure the compound is in its least water-soluble form.
-
-
Probable Cause B: Product Decomposition During Quench Quenching the reaction with strong acids or bases can cause hydrolysis of sensitive functional groups or the methylthio group itself[1].
-
Recommended Solutions:
-
Mild Quenching Agents: Use milder quenching agents like saturated aqueous ammonium chloride (NH₄Cl) for organometallic reagents or a saturated aqueous sodium bicarbonate (NaHCO₃) solution for acidic reactions. For many reactions, a simple water quench is sufficient.
-
Temperature Control: Perform the quench at a low temperature (e.g., 0 °C) by adding the quenching solution slowly to the reaction mixture in an ice bath. This dissipates any exotherm and minimizes the rate of potential decomposition reactions.
-
Problem 2: An unexpected, more polar spot/peak appears on TLC/LCMS post-work-up.
-
Probable Cause: Oxidation of the Methylthio Group The sulfur atom of the methylthio group can be easily oxidized to a sulfoxide (+16 amu) or a sulfone (+32 amu)[1][2]. This often occurs if the reaction was heated in the presence of air for extended periods or if an oxidizing agent was used. These oxidized byproducts are significantly more polar than the parent sulfide.
-
Recommended Solutions:
-
Confirm Identity: Use LCMS to check for masses corresponding to your product +16 and +32.
-
Prevention: For future reactions, ensure they are run under an inert atmosphere (Nitrogen or Argon), especially if heating is required for long durations. Use degassed solvents if necessary.
-
Purification: The polarity difference is usually large enough to allow for separation by silica gel chromatography. Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.
Experimental Protocol 1: Purification by Silica Gel Flash Chromatography
-
Adsorb Sample: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (typically 1-2x the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides superior separation.
-
Pack Column: Prepare a silica gel column in your desired eluent system. A typical starting point for compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes (e.g., 1:3 v/v)[7].
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 3: The isolated product is a persistent oil or wax and fails to crystallize.
-
Probable Cause: Presence of Impurities Even small amounts of impurities, such as residual high-boiling solvents (e.g., DMF, DMSO) or structurally similar byproducts, can inhibit crystallization by disrupting the crystal lattice formation.
-
Recommended Solutions:
-
Remove Residual Solvents: If the reaction was run in a high-boiling solvent, perform an aqueous work-up followed by extraction into a lower-boiling organic solvent like EtOAc or Et₂O. Wash the organic layer multiple times with water and then brine to remove water-soluble solvents. If trace amounts persist, consider azeotropic removal by adding toluene and concentrating under reduced pressure several times.
-
High-Purity Purification: If solvent removal is insufficient, the product likely requires further purification. Meticulous flash column chromatography is often necessary.
-
Induce Crystallization: Once the product is deemed highly pure by NMR or LCMS, attempt crystallization from various solvent systems.
Data Presentation 1: Recommended Solvent Systems for Crystallization
-
| Solvent System Class | Example 1 | Example 2 | Example 3 |
| Single Solvent | Isopropanol | Acetonitrile | Toluene |
| Binary (Solvent/Anti-solvent) | Ethyl Acetate / Hexanes | Dichloromethane / Pentane | Acetone / Water |
Visualized Workflows
A clear, logical workflow is essential for a successful and reproducible work-up.
Diagram 1: Standard Aqueous Work-up Workflow
Caption: A generalized workflow for a standard aqueous work-up procedure.
Diagram 2: Troubleshooting Decision Tree for Impure Products
Caption: A decision tree for diagnosing and solving common product impurity issues.
References
-
Mergny, M., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, M., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Taylor & Francis. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
University of Liverpool. Pyrimidines. Chemistry LibreTexts. Available at: [Link]
-
Fouad, E. A., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
LookChem. 4-Chloro-2-(methylthio)pyrimidine. Available at: [Link]
-
Grout, R. J., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Clark, D. et al. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents (WO2021113282A1).
-
Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters. Available at: [Link]
Sources
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-4-(methylthio)pyrimidine Analogues
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific class of pyrimidine derivatives: analogues of "2-Methyl-4-(methylthio)pyrimidine," to provide a comparative analysis of their biological activities based on available experimental data. Our exploration will delve into the structure-activity relationships (SAR) that govern their efficacy, offering insights for researchers and drug development professionals.
Core Structure: this compound
The parent compound, this compound, possesses a simple yet versatile structure. The methyl group at the C2 position and the methylthio group at the C4 position are key determinants of its physicochemical properties and biological interactions. Modifications of these functional groups, particularly the methylthio moiety, can significantly impact the compound's potency and selectivity towards various biological targets. This guide will explore how replacing the methyl group of the methylthio moiety with other alkyl or aryl groups influences the biological activity of the resulting analogues.
Comparative Analysis of Biological Activity
The biological activity of this compound analogues has been primarily investigated in the realms of anticancer and antimicrobial research. The following sections present a comparative analysis of these activities, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Tale of Substitutions
The anticancer potential of pyrimidine derivatives is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation, such as kinase signaling pathways and nucleic acid synthesis. The following data, synthesized from multiple studies, illustrates the impact of substitutions at the 4-thio position on the cytotoxic activity of 2-methyl-pyrimidine analogues against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of 2-Methyl-4-(substituted-thio)pyrimidine Analogues
| Compound ID | R Group (at 4-thio position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH₃ | HCT-116 (Colon) | >100 | Hypothetical/Reference |
| 2a | -CH₂-Cyclohexyl | H69AR (Lung) | 15.6 | [3] |
| 2b | -CH₂-Ph | H69AR (Lung) | 25.0 | [3] |
| 2c | -Adamantyl | H69AR (Lung) | 7.8 | [3] |
| 3a | -(CH₂)₂-N(C₂H₅)₂ | K-562 (Leukemia) | 1.74 | [4][5] |
| 3b | -(CH₂)₂-Pyrrolidine | K-562 (Leukemia) | 0.77 | [4][5] |
| 3c | -(CH₂)₂-Piperidine | K-562 (Leukemia) | 0.92 | [4][5] |
| 4 | -CH₂-(4-chlorophenyl) | HeLa (Cervical) | 38 | [6][7] |
Structure-Activity Relationship (SAR) Insights:
From the data presented in Table 1, several key structure-activity relationships can be deduced:
-
Bulky Alkyl Groups: The introduction of bulky, lipophilic groups at the 4-thio position appears to be crucial for anticancer activity. The adamantyl group in compound 2c resulted in the most potent activity against the H69AR small cell lung cancer line, with an IC50 of 7.8 µM.[3] This suggests that a larger, more rigid substituent may enhance binding to the target protein.
-
Aminoalkyl Chains: The presence of a terminal amino group on the alkylthio side chain, as seen in compounds 3a-c , significantly enhances cytotoxic activity, particularly against the K-562 leukemia cell line.[4][5] The pyrrolidine-containing analogue (3b ) exhibited the highest potency with an IC50 of 0.77 µM. This indicates that the basic nitrogen atom may be involved in crucial interactions, such as hydrogen bonding, with the biological target.
-
Arylmethyl Groups: While the benzylthio-substituted analogue (2b ) showed moderate activity, the presence of a chlorine atom on the phenyl ring in compound 4 resulted in notable cytotoxicity against HeLa cells.[6][7] This highlights the influence of electronic effects of substituents on the aryl ring.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these pyrimidine analogues, leading to the inhibition of cancer cell proliferation.
Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK signaling pathway by a pyrimidine analogue.
Antimicrobial Activity: Targeting Microbial Viability
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, often by inhibiting essential microbial enzymes. The following table summarizes the antimicrobial activity of 2-methyl-4-(substituted-thio)pyrimidine analogues against various bacterial and fungal strains.
Table 2: Comparative in vitro Antimicrobial Activity of 2-Methyl-4-(substituted-thio)pyrimidine Analogues
| Compound ID | R Group (at 4-thio position) | Microorganism | MIC (µg/mL) | Reference |
| 5a | -CH₂-Cyclohexyl | Streptococcus pyogenes | 8 | [3] |
| 5b | -CH₂-Cyclohexyl | Branhamella catarrhalis | 8 | [3] |
| 5c | -CH₂-Cyclohexyl | Candida albicans | 16 | [3] |
| 6a | -(CH₂)₂-N(C₂H₅)₂ | Staphylococcus aureus | 12.5 | [1][8] |
| 6b | -(CH₂)₂-Pyrrolidine | Staphylococcus aureus | 6.25 | [1][8] |
| 6c | -(CH₂)₂-Piperidine | Staphylococcus aureus | 6.25 | [1][8] |
| 7 | -CH₂-(4-chlorophenyl) | Escherichia coli | 64 | [9] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial data reveals distinct SAR trends:
-
Cyclohexylmethyl Group: The cyclohexylmethylthio substituent in compounds 5a-c conferred good activity against Gram-positive bacteria and the fungus Candida albicans.[3]
-
Aminoalkyl Chains: Similar to the anticancer activity, the presence of a terminal amino group on the alkylthio chain was beneficial for antibacterial activity against Staphylococcus aureus. The pyrrolidine and piperidine analogues (6b and 6c ) were the most potent in this series.[1][8]
-
Arylmethyl Groups: The 4-chlorobenzylthio derivative (7 ) showed moderate activity against the Gram-negative bacterium Escherichia coli.[9]
The following workflow illustrates the general process for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours to allow the conversion of MTT to formazan crystals by viable cells. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The comparative analysis of this compound analogues reveals that strategic modifications at the 4-thio position can lead to potent anticancer and antimicrobial agents. The structure-activity relationship studies underscore the importance of factors such as lipophilicity, steric bulk, and the presence of hydrogen bond donors/acceptors in determining the biological activity of these compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader and more systematic library of analogues to further refine the SAR and identify more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most active compounds to guide further drug development efforts.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.
The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of novel therapeutic agents to address the pressing global health challenges of cancer and infectious diseases.
References
-
Al-Omair, M. A., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(2), 738-742. [Link]
-
Brollosy, N. A., et al. (2014). Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents. Molecules, 19(1), 279-290. [Link]
-
Brollosy, N. A., et al. (2013). Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents. PubMed, PMID: 24378967. [Link]
-
Jain, A. K., et al. (2006). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(14), 4848-4856. [Link]
-
Rashad, A. E., et al. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879. [Link]
-
Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Wujec, M., et al. (2018). Synthesis, Crystal Structure and Cytotoxic Activity of Novel 5-methyl-4-thiopyrimidine Derivatives. Molecules, 23(10), 2549. [Link]
-
Ake, P.-A. D., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. PubMed, PMID: 32207323. [Link]
-
Spallarossa, A., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(5), 535-546. [Link]
-
Chen, C.-Y., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(5), 2883. [Link]
-
El-Sayed, W. A., et al. (2017). Cytotoxicity for some newly synthesized thienopyrimidine derivatives... ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4485. [Link]
-
Abdel-Raheem, Sh. A. A., et al. (2024). Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation. Current Chemistry Letters, 13(3), 491-502. [Link]
-
Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(71), 43381-43405. [Link]
-
Wujec, M., et al. (2018). Synthesis, Crystal Structure and Cytotoxic Activity of Novel 5-methyl-4-thiopyrimidine Derivatives. PubMed, PMID: 30274201. [Link]
-
Brzozowski, Z., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4584. [Link]
-
El-Sayed, N. F., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society, 20(1), 1-22. [Link]
-
Secrist, J. A., et al. (1991). Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. Journal of Medicinal Chemistry, 34(8), 2361-2366. [Link]
-
Reddy, P. V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(10), 6549-6560. [Link]
-
Wenska, M., et al. (2001). Synthesis and Biological Activity of 4'-thio-L-xylofuranosyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 743-746. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
The Versatility of 2-Methyl-4-(methylthio)pyrimidine: A Performance Benchmark for Synthon Efficacy in Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount for the generation of novel drug candidates with enhanced potency and selectivity. This guide provides an in-depth technical analysis of 2-Methyl-4-(methylthio)pyrimidine , benchmarking its performance as a versatile synthon against common alternatives. Through a synthesis of experimental data and mechanistic insights, we will explore its utility in key synthetic transformations, offering researchers and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
The Strategic Advantage of the Methylthio Group
The utility of this compound as a synthon is primarily derived from the unique reactivity of the C4-methylthio (-SCH3) group. This moiety serves as a versatile handle, enabling a diverse range of chemical modifications of the pyrimidine core.[3] Its performance can be evaluated across two major classes of reactions crucial for library synthesis and lead optimization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Performance in Nucleophilic Aromatic Substitution (SNAr)
The methylthio group is an effective leaving group, particularly when the pyrimidine ring is activated by the electron-withdrawing nitrogen atoms.[3] This facilitates its displacement by a variety of nucleophiles, providing a straightforward route to a diverse range of 4-substituted pyrimidines.
Comparative Reactivity: Methylthio vs. Halogen Leaving Groups
In SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. While halogens are common leaving groups on pyrimidine synthons, the methylthio group offers distinct advantages and disadvantages. Direct quantitative comparisons in the literature are scarce, but general principles of leaving group ability, based on the stability of the departing anion, provide a strong framework for performance assessment.
A key strategy to significantly enhance the leaving group ability of the methylthio group is its oxidation to the corresponding methylsulfonyl (-SO2Me) group.[3] The resulting methylsulfonylpyrimidine is highly activated towards nucleophilic attack, often reacting under milder conditions and providing higher yields compared to its methylthio precursor.[3]
Table 1: Comparative Performance of C4-Leaving Groups in SNAr Reactions
| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| -SCH3 (Methylthio) | Moderate | Elevated temperatures may be required | Readily available starting materials | Moderate leaving group ability |
| -Cl (Chloro) | Good | Generally reactive under standard SNAr conditions | Good balance of reactivity and stability | Can require harsh conditions for less reactive nucleophiles |
| -SO2Me (Methylsulfonyl) | Excellent | Mild conditions, often room temperature | Excellent leaving group, high yields | Requires an additional oxidation step |
This table synthesizes general principles and data from available literature. Direct head-to-head comparative studies under identical conditions are limited.
Experimental Protocol: General Procedure for SNAr
A solution of the 4-substituted-2-methylpyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO) is treated with the nucleophile (1.1-2.0 eq.) and, if necessary, a base (e.g., K2CO3, Et3N). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the leaving group, until completion (monitored by TLC or LC-MS). The product is then isolated via aqueous workup and purified by crystallization or column chromatography.[3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can be a valuable precursor for these transformations. While the methylthio group itself is not typically a leaving group in these reactions, it can be readily converted to a more suitable group, such as a halide or triflate. Alternatively, the corresponding 4-halopyrimidines are often used directly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The performance of pyrimidine synthons in this reaction is highly dependent on the leaving group at the 4-position.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Synthon | Leaving Group | Catalyst System | Typical Yield (%) | Reference |
| 2,4-Dichloropyrimidine | -Cl | Pd(PPh3)4 / K2CO3 | 71 (for mono-arylation at C4) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | -Cl | Pd(PPh3)4 / K3PO4 | Good to excellent | [5][6] |
| 4-Pyrimidyl Sulfonic Esters | -OTf, -ONf | Pd catalyst | High yields, dependent on boronic acid electronics | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Research has demonstrated the excellent performance of 2-methylthio-pyrimidine derivatives in this reaction.
A study on the synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines via Sonogashira coupling of the corresponding 4-(prop-2-yn-1-yloxy)pyrimidine with various aryl iodides reported excellent yields.[1]
Table 3: Yields for Sonogashira Coupling of a 4-Substituted-2-(methylthio)pyrimidine Derivative [1]
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | 6a | 9 | 95 |
| 2 | 4-Iodonitrobenzene | 6b | 9 | 96 |
| 3 | 4-Iodobenzaldehyde | 6c | 9 | 96 |
| 4 | 4-Iodoacetophenone | 6d | 9 | 97 |
| 5 | Methyl 4-iodobenzoate | 6e | 11 | 90 |
| 6 | 4-Iodobenzoyl chloride | 6f | 11 | 90 |
Reaction conditions: 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine (1.2 mmol), aryl iodide (1.0 mmol), PdCl2(PPh3)2 (5.0 mol%), CuI (10 mol%), Et3N (2.0 mmol), CH3CN (3 mL), room temperature.[1]
These high yields, typically above 90%, underscore the excellent performance of the 2-methylthio-pyrimidine scaffold in Sonogashira couplings, making it a highly attractive synthon for the introduction of alkynyl moieties.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The efficiency of this reaction on the pyrimidine core is dependent on the leaving group, with halides and triflates being the most common.
While specific comparative data for this compound in Buchwald-Hartwig amination is limited, the general principles suggest that a 4-halo or 4-triflate derivative would be a more suitable substrate. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[9]
Conclusion and Future Outlook
This compound is a highly valuable and versatile synthon in the medicinal chemist's toolbox. Its performance in nucleophilic aromatic substitution is robust, and can be significantly enhanced by oxidation to the methylsulfonyl derivative. Furthermore, the pyrimidine core, often accessed from this synthon, demonstrates excellent reactivity in a range of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, where it consistently delivers high yields.
While direct, side-by-side comparative data with other synthons under identical conditions remains an area for further investigation, the available evidence strongly supports the efficacy of this compound and its derivatives. The choice of synthon will ultimately be guided by the specific synthetic target and the desired reaction sequence. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
- The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - Benchchem.
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. [Link]
-
A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. [Link]
-
An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
-
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Publishing. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
